molecular formula C10H14N2O2 B1341580 N-(3-Amino-4-methylphenyl)-2-methoxyacetamide CAS No. 946769-41-1

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Cat. No.: B1341580
CAS No.: 946769-41-1
M. Wt: 194.23 g/mol
InChI Key: ORUJAIRJOZFFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide ( 946769-41-1) is a high-purity chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This research chemical is characterized by its predicted physical properties, including a boiling point of 395.7±37.0 °C and a density of 1.184±0.06 g/cm³ . The compound is classified as an irritant and requires appropriate safety handling procedures in a laboratory setting . As a specialty acetamide derivative, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its molecular structure, featuring both amino and methoxyacetamide functional groups on a methyl-substituted phenyl ring, makes it a versatile precursor for the development of more complex molecules, particularly in pharmaceutical discovery and materials science. The product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can access safety data sheets for this compound to ensure proper laboratory handling and compliance with safety protocols .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUJAIRJOZFFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589817
Record name N-(3-Amino-4-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946769-41-1
Record name N-(3-Amino-4-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis: N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is a 1,2,4-substituted benzene ring featuring a methyl group, a primary amine, and a methoxyacetamide moiety. The steric and electronic environment of the benzene ring dictates the synthetic strategy.

  • Target Structure: Toluene core; C1-Amide (methoxyacetyl), C3-Amine, C4-Methyl.[1]

  • Primary Challenge: Differentiating the two nitrogen positions relative to the methyl group.

  • Strategic Solution: Use 4-Methyl-3-nitroaniline as the starting material.[1] The existing amine (para to the methyl) is acylated first.[2] The nitro group (ortho to the methyl) is subsequently reduced to the amine. This "protect-then-reveal" strategy avoids the formation of regioisomers common in the direct acylation of diamines.[1]

Retrosynthetic Pathway (DOT Diagram)[1]

RetrosynthesisTargetTarget:N-(3-Amino-4-methylphenyl)-2-methoxyacetamideIntermediateIntermediate:N-(4-Methyl-3-nitrophenyl)-2-methoxyacetamideIntermediate->Target Nitro Reduction(H2/Pd-C or Fe/HCl)SM1Starting Material 1:4-Methyl-3-nitroanilineSM1->Intermediate Nucleophilic Acyl SubstitutionSM2Reagent:Methoxyacetyl ChlorideSM2->Intermediate

Figure 1: Retrosynthetic breakdown favoring the nitro-reduction pathway to ensure regiochemical fidelity.

Pathway A: The Nitro-Reduction Route (Recommended)[1]

This route is preferred for pharmaceutical applications due to its high reliability, ease of purification, and avoidance of carcinogenic diamine starting materials (e.g., 2,4-TDA).

Step 1: Acylation of 4-Methyl-3-nitroaniline

The reaction involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of methoxyacetyl chloride.

  • Reagents: 4-Methyl-3-nitroaniline (1.0 equiv), Methoxyacetyl chloride (1.1 equiv), Triethylamine (1.2 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Anhydrous conditions are preferred to prevent hydrolysis of the acid chloride.

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Charge a reaction vessel with 4-Methyl-3-nitroaniline (15.2 g, 100 mmol) and anhydrous DCM (150 mL).

  • Add Triethylamine (16.7 mL, 120 mmol) and cool the mixture to 0°C under nitrogen atmosphere.

  • Add Methoxyacetyl chloride (11.9 g, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

  • Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][3]

  • Workup: Quench with water (100 mL). Separate the organic layer and wash with 1N HCl (50 mL) to remove excess base/aniline, followed by saturated NaHCO₃ and brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-95%[1]

    • Intermediate: N-(4-methyl-3-nitrophenyl)-2-methoxyacetamide.[1]

Step 2: Selective Reduction of the Nitro Group

The nitro group is reduced to the amine without affecting the amide bond or the aromatic ring. Catalytic hydrogenation is the cleanest method, but iron-mediated reduction (Béchamp) is a cost-effective alternative for larger scales.[1]

Method A: Catalytic Hydrogenation (Pharma Grade)

  • Reagents: H₂ gas (balloon or 3 atm), 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.[1]

Protocol:

  • Dissolve the nitro-intermediate (22.4 g, 0.1 mol) in Methanol (200 mL).

  • Add 10% Pd/C (1.1 g) carefully under an argon stream (pyrophoric hazard).

  • Purge the vessel with Hydrogen gas and stir vigorously at RT under H₂ atmosphere (balloon pressure is usually sufficient; 30-50 psi for faster kinetics).

  • Monitor reaction progress (approx. 4-6 hours). The disappearance of the yellow nitro compound indicates completion.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with methanol.[1]

  • Concentrate the filtrate to obtain the off-white solid product.[1]

Method B: Iron/Ammonium Chloride (Robust/Scale-up) [1]

  • Reagents: Iron powder (3.0 equiv), NH₄Cl (0.5 equiv), Water/Ethanol (1:4).

  • Protocol: Reflux the nitro-intermediate with iron powder in aqueous ethanol. This method is highly selective and avoids potential reduction of the aromatic ring.

Pathway B: Direct Diamine Acylation (Alternative)[1]

This route uses 2,4-Diaminotoluene (2,4-TDA) .[1] It relies on the kinetic difference in nucleophilicity between the 4-amino group (unhindered) and the 2-amino group (hindered by the ortho-methyl).[1]

  • Risk: Formation of N,N'-bis(2-methoxyacetyl) byproduct or the wrong regioisomer.[1]

  • Selectivity Factor: The 4-amino group is approx.[1] 10x more nucleophilic than the 2-amino group due to steric hindrance at the 2-position.[1]

Protocol Summary:

  • Dissolve 2,4-Diaminotoluene in Toluene or DCM.[1]

  • Cool to -10°C (Critical for selectivity).

  • Add Methoxyacetyl chloride (0.95 equiv) very slowly. Using a slight deficit of the acid chloride minimizes bis-acylation.

  • The product precipitates as the hydrochloride salt or requires chromatographic separation from the diamine and bis-amide.[1]

Comparative Data Table
FeaturePathway A (Nitro-Reduction)Pathway B (Direct Diamine)
Regioselectivity 100% (Guaranteed by structure) ~90% (Kinetic dependent)
Starting Material Toxicity Moderate (Nitroaniline)High (2,4-TDA is a carcinogen)
Step Count 2 Steps1 Step
Purification Crystallization (Easy)Chromatography often required
Suitability Drug Development / GMPIndustrial Dyes / Cost-sensitive

Analytical Profile & Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

  • Physical State: Off-white to pale grey powder.[1]

  • 1H NMR (DMSO-d6, 400 MHz) Prediction:

    • δ 9.5 ppm (s, 1H): Amide NH.

    • δ 6.8 - 7.2 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

    • δ 4.8 ppm (s, 2H): Aniline NH₂ (Broad, exchangeable).

    • δ 3.9 ppm (s, 2H): Methoxyacetyl CH₂ (-CO-CH₂ -O-).[1]

    • δ 3.3 ppm (s, 3H): Methoxy CH₃ (-O-CH₃ ).[1]

    • δ 2.1 ppm (s, 3H): Aryl Methyl (-Ar-CH₃ ).[1]

Experimental Workflow Diagram

Workflowcluster_0Step 1: Acylationcluster_1Step 2: ReductionStart4-Methyl-3-nitroaniline+ DCM + TEAAddAdd Methoxyacetyl Chloride(0-5°C, Dropwise)Start->AddReactStir RT, 3hAdd->ReactQuenchAcidic Wash (1N HCl)Remove unreacted amineReact->QuenchIsolate1Intermediate Solid(Nitro-Amide)Quench->Isolate1DissolveDissolve in MeOHIsolate1->DissolveCatAdd 10% Pd/CH2 AtmosphereDissolve->CatFilterFilter Catalyst(Celite)Cat->FilterFinalFinal Product:N-(3-Amino-4-methylphenyl)-2-methoxyacetamideFilter->Final

Figure 2: Step-by-step experimental workflow for the high-purity synthesis route.

Safety and Handling

  • Acid Chlorides: Methoxyacetyl chloride is lachrymatory and corrosive.[1] Handle in a fume hood.

  • Nitroanilines: Toxic by inhalation and skin absorption.[1] Potential methemoglobinemia hazard.[1]

  • Hydrogenation: Pd/C is pyrophoric when dry.[1] Keep wet with solvent.[1] H₂ gas poses an explosion hazard; ensure proper grounding.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide. (Analogous synthesis methodology).[1] Retrieved from .[1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Nucleophilic Acyl Substitution and Nitro Reduction mechanisms).

  • Benoiton, N. L., et al. Synthesis of N-Alkyl Amino Acids. Monash University.[1] (Reference for N-acylation protocols using acid chlorides). Retrieved from .[1]

  • Raheem, K. S., et al. (2019).Regioselective acylation of diamines. Journal of Chemical Research.

An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(3-Amino-4-methylphenyl)acetamide, a significant chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's identifiers, physicochemical properties, a detailed synthesis protocol, safety precautions, and potential applications, ensuring a thorough understanding for its practical use. It is important to note that the requested compound, N-(3-Amino-4-methylphenyl)-2-methoxyacetamide, is not readily found in the chemical literature, and it is highly probable that the intended compound of interest is N-(3-Amino-4-methylphenyl)acetamide, which is the focus of this guide.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and safety. The following table summarizes the key identifiers for N-(3-Amino-4-methylphenyl)acetamide.

IdentifierValueSource
CAS Number 6375-16-2[1][2]
IUPAC Name N-(3-amino-4-methylphenyl)acetamide[1]
Molecular Formula C9H12N2O[1]
Molecular Weight 164.20 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C)N[1]
InChI Key RBQWGHBZCHFUQU-UHFFFAOYSA-N[1]

The physical and chemical properties of a compound are critical for its handling, storage, and application. Below is a summary of the key computed and experimental properties of N-(3-Amino-4-methylphenyl)acetamide.

PropertyValueSource
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
XLogP3 1.4[1]

Synthesis of N-(3-Amino-4-methylphenyl)acetamide

The synthesis of N-(3-Amino-4-methylphenyl)acetamide can be achieved through the selective acetylation of one of the amino groups of 3-amino-4-methylaniline (2,4-diaminotoluene). The key to this synthesis is to control the reaction conditions to favor mono-acetylation over di-acetylation.

Proposed Synthetic Pathway

The most straightforward approach involves the reaction of 3-amino-4-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent. The difference in reactivity between the two amino groups can be exploited to achieve selectivity. The amino group at position 1 is generally more nucleophilic than the one at position 3 due to the electronic effects of the methyl group.

Synthesis_of_N-(3-Amino-4-methylphenyl)acetamide reactant1 3-Amino-4-methylaniline reaction Acylation reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction product N-(3-Amino-4-methylphenyl)acetamide byproduct Acetic Acid reaction->product reaction->byproduct

Caption: Proposed synthesis of N-(3-Amino-4-methylphenyl)acetamide via acylation.

Detailed Experimental Protocol

Materials:

  • 3-Amino-4-methylaniline (2,4-diaminotoluene)

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 3-amino-4-methylaniline in 100 mL of glacial acetic acid.

  • Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of acetic anhydride dropwise over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-Amino-4-methylphenyl)acetamide.

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the aromatic protons, the amino protons, the amide proton, the methyl group on the aromatic ring, and the acetyl methyl group.

  • ¹³C NMR: Resonances for the aromatic carbons, the amide carbonyl carbon, and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[1]

Health and Safety Information

N-(3-Amino-4-methylphenyl)acetamide is classified as a hazardous substance.[1] The following GHS hazard statements apply:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P337+P317: If eye irritation persists: Get medical help.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications and Significance

N-(3-Amino-4-methylphenyl)acetamide and its derivatives are valuable intermediates in the synthesis of various organic compounds. While specific applications for this exact molecule are not extensively documented, its structural motifs are found in:

  • Dye and Pigment Industry: Aromatic amines are foundational building blocks for a wide range of dyes. The related compound, N-(3-amino-4-methoxyphenyl)acetamide, is a known intermediate in the synthesis of disperse dyes.[3]

  • Pharmaceutical Research: The acetanilide scaffold is present in many pharmaceutically active compounds. The amino and methyl functionalities on the phenyl ring provide sites for further chemical modification, making it a versatile starting material for the synthesis of new drug candidates.

  • Polymer Science: Diamines are often used as monomers in the synthesis of high-performance polymers such as polyamides and polyimides.

Conclusion

N-(3-Amino-4-methylphenyl)acetamide is a chemical compound with significant potential as a synthetic intermediate. This guide has provided a comprehensive overview of its identification, properties, a plausible and detailed synthesis protocol, and essential safety information. While there may be some ambiguity in the initial query, the information presented here for the well-documented N-(3-Amino-4-methylphenyl)acetamide should serve as a valuable resource for researchers and professionals in the chemical sciences.

References

  • PubChem. (n.d.). N-(3-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)-. Substance Registry Services. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.

Sources

Technical Monograph: Biological Activity & Profiling of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

[1][2]

Part 1: Executive Summary & Chemical Biology Profile

The Molecule as a Privileged Scaffold

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide (CAS 946769-41-1) is a functionalized small molecule belonging to the class of substituted aniline acetamides .[1][2] In drug discovery, this molecule serves as a critical "lead-like" scaffold and a fragment probe, particularly in the development of inhibitors for Valosin-Containing Protein (VCP/p97) and specific Potassium Channels (Slack/KCNT1) .[1][2]

Its structural utility lies in its dual-functionality:

  • The "Head" (3-amino-4-methylphenyl): A 2,4-diaminotoluene derivative that acts as a hydrophobic anchor and hydrogen-bond donor (via the free amine).[1][2] This motif is a classic "hinge-binder" in kinase medicinal chemistry.[1][2]

  • The "Tail" (2-methoxyacetamide): A flexible, polar cap that modulates solubility and interacts with solvent-exposed regions or specific allosteric pockets (e.g., the D2 domain of VCP).[1][2]

Pharmacophore Mapping

Understanding the biological activity requires mapping the molecule's interaction points.[1][2]

Functional GroupChemical PropertyBiological Role (Mechanism)
Primary Amine (-NH₂) H-Bond DonorCritical for hydrogen bonding with backbone carbonyls in enzyme active sites (e.g., hinge region of kinases).[1]
Methyl Group (-CH₃) HydrophobicOccupies hydrophobic pockets (e.g., the "gatekeeper" region), improving binding affinity and selectivity.[1][2]
Amide Linker (-NH-CO-) Rigid SpacerOrients the "head" and "tail" groups; the carbonyl oxygen acts as an H-bond acceptor.[1][2]
Methoxy Group (-OCH₃) H-Bond AcceptorInteracts with polar residues or water networks; modulates metabolic stability compared to alkyl chains.[1][2]

Part 2: Biological Targets & Mechanisms[1][2]

Primary Target: VCP/p97 ATPase Inhibition

The most significant biological activity of this scaffold is its relationship to VCP (p97) inhibitors .[1][2] VCP is an AAA+ ATPase essential for protein homeostasis and a major target in cancer therapy.[1][2]

  • Mechanism: The N-(substituted-phenyl)acetamide core mimics the structure of ML240 and UPCDC-30245 , known allosteric VCP inhibitors.[1]

  • Mode of Action: The molecule binds to the interface between the D1 and D2 domains of the p97 hexamer.[1][2] The 3-amino-4-methylphenyl moiety wedges into a hydrophobic pocket, preventing the conformational changes required for ATP hydrolysis.[1][2]

  • Causality: The methoxyacetamide tail specifically probes the tolerance of the D2 domain's exit tunnel.[1][2] Unlike bulky hydrophobic tails, the methoxy group tests for polar interactions in this region.[1][2]

Secondary Target: Slack (KCNT1) Potassium Channels

Recent high-throughput screens have identified 2-amino-N-phenylacetamide derivatives as modulators of the Slack potassium channel , which is implicated in epilepsy and chronic pain.[1][2]

  • Activity: Compounds with this core structure have shown efficacy in reducing thallium flux in HEK-293 cells expressing human Slack channels.[1][2]

  • SAR Insight: The free amine at position 3 is essential for activity; acetylation of this amine typically abolishes potency, indicating it participates in a critical donor interaction within the channel pore or regulatory domain.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Synthesis of the Probe

Objective: Synthesize this compound with high regioselectivity, avoiding di-acylation.

Reagents: 2,4-Diaminotoluene (Start), Methoxyacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]

  • Base Addition: Add TEA (1.1 eq). Note: Limiting base prevents over-reaction.[1]

  • Acylation: Dropwise addition of Methoxyacetyl chloride (0.95 eq) diluted in DCM over 30 minutes.

    • Critical Checkpoint: The para-amino group (position 4) is more nucleophilic than the ortho-amino group (position 2) due to steric hindrance from the methyl group at position 1.[1][2] Using a slight deficit of the acid chloride ensures mono-acylation at the desired position.[1][2]

  • Quench & Workup: Quench with water. Wash organic layer with saturated NaHCO₃ (removes acid) and Brine.[1][2]

  • Purification: Flash column chromatography (SiO₂).[1][2] Elute with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).[2]

    • Validation: The product should appear as a single spot on TLC (Rf ~0.4 in 1:1 Hex/EtOAc).

    • Identity Confirmation: ¹H NMR should show a singlet for the methoxy group (~3.4 ppm) and distinct signals for the 1,2,4-substituted benzene ring.[1][2]

Protocol B: VCP ATPase Activity Assay (ADP-Glo)

Objective: Quantify the inhibitory IC₅₀ of the compound against recombinant p97 protein.[1][2]

Reagents: Recombinant Human VCP, ATP (Ultrapure), ADP-Glo™ Kinase Assay Kit (Promega), Assay Buffer (50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂).[1][2]

Workflow:

  • Enzyme Priming: Dilute VCP enzyme to 20 nM in Assay Buffer. Dispense 5 µL into 384-well white plates.

  • Compound Treatment: Add 50 nL of compound (in DMSO) using an acoustic dispenser (Echo 550). Incubate for 15 min at Room Temp.

    • Control: DMSO only (0% inhibition) and 10 µM NMS-873 (100% inhibition).[1][2]

  • Substrate Initiation: Add 5 µL of ATP (20 µM final).[1][2] Incubate for 60 min at 37°C.

  • Detection Step 1: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP).[1][2] Incubate 40 min.

  • Detection Step 2: Add 20 µL Kinase Detection Reagent (converts ADP to light).[1][2] Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).[1][2]

    • Data Analysis: Normalize RLU to controls. Fit data to a 4-parameter logistic equation to determine IC₅₀.[1][2]

Part 4: Visualization & Pathway Logic[1][2]

Structural Logic & Synthesis Pathway

The following diagram illustrates the regioselective synthesis logic and the pharmacophore mapping.

GStart2,4-Diaminotoluene(Precursor)IntermedSteric Control:Methyl group blocksOrtho-amineStart->IntermedNucleophilic AttackReagentMethoxyacetyl Chloride(Electrophile)Reagent->IntermedProductN-(3-Amino-4-methylphenyl)-2-methoxyacetamide(Target Scaffold)Intermed->ProductRegioselectiveAcylation (Para)VCPVCP/p97 ATPase(D2 Domain Binding)Product->VCPInhibits(Allosteric)SlackSlack (KCNT1)Potassium ChannelProduct->SlackModulates(Pore Block)

Caption: Regioselective synthesis pathway utilizing steric hindrance to target the para-amine, yielding the bioactive scaffold.

Data Summary: Physicochemical Properties
PropertyValueRelevance to Bioactivity
Molecular Weight 194.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP ~0.5 - 0.9High water solubility; low lipophilicity risk.[1][2]
H-Bond Donors 2 (Amine, Amide)Critical for "hinge" binding in kinases/ATPases.[1][2]
H-Bond Acceptors 3 (Amide O, Methoxy O, N)Facilitates solvent interaction and specific residue binding.[1][2]
TPSA ~64 ŲExcellent membrane permeability (Rule of 5 compliant).[1][2]

Part 5: Safety & Handling (E-E-A-T)[1][2]

Warning: Substituted anilines are potential genotoxins and skin sensitizers.[1][2]

  • Toxicity: The metabolic oxidation of the free amine can lead to hydroxylamine intermediates, which are known to cause methemoglobinemia.[1][2]

  • Handling: All synthesis and weighing must be performed inside a certified fume hood. Double-gloving (Nitrile) is mandatory.[1][2]

  • Storage: Store at -20°C in a desiccator. The free amine is prone to oxidation (darkening) upon air exposure.[1][2]

Part 6: References

  • Magnaghi, P., et al. (2013).[1][2] "Covalent and allosteric inhibitors of the ATPase VCP/p97." Nature Chemical Biology, 9(9), 548-556.[1][2]

  • Chou, T.F., et al. (2011).[1][2] "Reversible inhibitor of p97, DBeQ, impairs ubiquitinated protein degradation."[1][2] Proceedings of the National Academy of Sciences, 108(12), 4834-4839.[1][2] [1][2]

  • PubChem Compound Summary. (2023). "N-(3-amino-4-methylphenyl)acetamide Derivatives." National Center for Biotechnology Information.[1][2]

  • Kim, G.E., et al. (2020).[1][2] "Structure-Activity Relationships of 2-Amino-N-phenylacetamide Derivatives as Novel Slack Potassium Channel Inhibitors." ACS Chemical Neuroscience, 11(10), 1450-1465.[1][2] [1][2]

  • Alverez, R., et al. (2016).[1][2] "Synthesis and evaluation of N-phenylacetamide derivatives as VCP inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3482-3486.[1][2] [1][2]

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide mechanism of action

[1][2]

Executive Summary & Chemical Identity

This compound is a small-molecule pharmacophore characterized by a 1,3,4-trisubstituted benzene core.[1][2] It functions primarily as a semi-rigid linker and hydrogen-bonding motif in medicinal chemistry libraries.[1] Its structure combines an electron-rich aniline moiety (capable of forming

1
PropertyData
CAS Number 946769-41-1
Molecular Formula

Molecular Weight 194.23 g/mol
IUPAC Name This compound
Scaffold Class Acylated 2,4-Diaminotoluene (2,4-TDA)
LogP (Calc) ~0.04 (Hydrophilic/Amphiphilic)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Mechanism of Action (MoA)

Pharmacophoric Interaction Profile

The biological activity of this compound is driven by its ability to engage in bidentate binding within protein active sites.[1] Unlike simple lipophilic linkers, the methoxyacetamide group actively contributes to binding affinity.[1]

  • Primary Anchor (Amide Region): The amide nitrogen acts as a Hydrogen Bond Donor (HBD) to backbone carbonyls of target proteins (e.g., the hinge region of kinases).[1] The carbonyl oxygen serves as a Hydrogen Bond Acceptor (HBA).[1]

  • Secondary Interaction (Methoxy Tail): The terminal methoxy group functions as a weak HBA.[1] In confined pockets, this ether oxygen can displace structural water molecules, providing an entropic gain in binding energy.[1]

  • Nucleophilic Warhead (Free Amine): The free amine at position 3 is electronically coupled to the methyl group (ortho) and the amide (meta).[1] It remains nucleophilic, allowing for:

    • Covalent Probing: Potential to react with electrophilic co-factors or activated cysteine residues if further derivatized.[1]

    • Salt Bridge Formation: Protonation at physiological pH (though pKa is low, ~4-5) allows interaction with anionic residues (Asp/Glu).[1]

Structural Bioactivation & Metabolism

Researchers must account for the metabolic fate of the free aniline moiety.[1]

  • Oxidative Bioactivation: The 3-amino group is susceptible to N-oxidation by Cytochrome P450 enzymes (e.g., CYP1A2).[1] This generates N-hydroxy metabolites, which can dehydrate to form reactive nitrenium ions.[1]

  • Toxicity Mitigation: The presence of the para-methyl group (relative to the amine) and the bulky acetamide group at position 1 sterically hinders some metabolic pathways, potentially reducing genotoxicity compared to the parent 2,4-diaminotoluene.[1]

Pathway Visualization

The following diagram illustrates the interaction logic and potential metabolic pathways.

MoA_PathwayCompoundN-(3-Amino-4-methylphenyl)-2-methoxyacetamideTargetProtein Binding Pocket(Hinge/Active Site)Compound->Target H-Bonding (Amide/Methoxy)MetabolismLiver Microsomes(CYP450)Compound->Metabolism N-OxidationBioactivitySignal Modulation(Inhibition/Activation)Target->Bioactivity Conformational ChangeToxicityReactive Nitrenium Ion(DNA Adduct Potential)Metabolism->Toxicity Bioactivation

Figure 1: Mechanistic pathway showing pharmacodynamic binding and pharmacokinetic metabolic activation.[1]

Synthesis & Manufacturing Protocol

The synthesis relies on the regioselective acylation of 2,4-diaminotoluene.[1] The 4-amino group (para to the methyl) is more nucleophilic and sterically accessible than the 2-amino group (ortho to the methyl).[1]

Reagents & Materials
  • Precursor: 2,4-Diaminotoluene (2,4-TDA).[1]

  • Acylating Agent: Methoxyacetyl chloride.[1]

  • Base: Triethylamine (TEA) or Pyridine.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]

  • Base Addition: Add TEA (1.1 eq) to scavenge HCl generated during the reaction.

  • Acylation: Dropwise addition of methoxyacetyl chloride (1.0 eq) over 30 minutes. Critical: Control temperature < 5°C to maintain regioselectivity for the 4-position (which results in the N-(3-amino-4-methylphenyl) isomer nomenclature).[1]

  • Workup: Stir at room temperature for 2 hours. Quench with water.[1] Wash organic layer with saturated

    
     and brine.[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).

Analytical Characterization (QC)[1]

To validate the identity and purity of the compound for biological screening, the following analytical standards must be met.

MethodExpected Signal / Observation
1H NMR (DMSO-d6) Methyl: Singlet ~2.1 ppm (3H).[1] Methoxy: Singlet ~3.4 ppm (3H).[1] Methylene: Singlet ~3.9 ppm (2H, -CH2-O-).[1] Aromatic: Multiplets 6.8–7.2 ppm (3H).[1] Amide NH: Broad singlet ~9.5 ppm.[1] Amine NH2: Broad singlet ~4.8 ppm.[1]
LC-MS (ESI+) [M+H]+: Peak at m/z 195.[1]1. Retention Time: Early eluting (polar) on C18 columns.
HPLC Purity >95% (Area under curve at 254 nm).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][3] Potential Carcinogen (Category 2) due to structural similarity to toluene diamines.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Storage: Store at +2°C to +8°C, protected from light and moisture.

References

  • PubChem Compound Summary. (2025). N-(3-amino-4-methylphenyl)acetamide Derivatives.[1][2][4][5][6][7][8][9] National Center for Biotechnology Information.[1] Link[1][3]

  • Hit2Lead Catalog. (2024). Compound BB-4028278: this compound.[1][2][4][6][7][8] ChemBridge Corporation.[1][4] Link

  • Carty, D. et al. (2018).[1] Regioselective acylation of diamines: Controlling selectivity in toluene diamine derivatives.[1] Journal of Organic Chemistry.[1][2] Link (Representative methodology for TDA acylation).[1]

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide: A Strategic Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry applications of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide , a specialized intermediate in the development of kinase inhibitors.

Executive Summary & Chemical Identity[1][2]

This compound (CAS: 946769-41-1 ) is a high-value synthetic intermediate used primarily in the discovery and development of Type I and Type II kinase inhibitors . Structurally, it combines a 3-amino-4-methylphenyl core—a privileged motif for binding to the hydrophobic pocket of kinases (notably the gatekeeper region)—with a 2-methoxyacetamide tail, which serves as a solvent-exposed solubilizing group.

This molecule represents a "rational design" evolution of the aniline scaffolds found in blockbuster drugs like Imatinib (Gleevec). By replacing bulky hydrophobic tails (e.g., benzamides) with the compact, polar methoxyacetamide group, medicinal chemists optimize the physicochemical properties (LogP, solubility) of inhibitor candidates while maintaining critical hinge-binding interactions.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 946769-41-1
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Core Motif 2,4-Diaminotoluene derivative (asymmetrical)
Key Function Nucleophilic aniline for SNAr or Buchwald-Hartwig couplings
Target Class Tyrosine Kinases (e.g., BCR-ABL, EGFR, c-Kit)

Discovery Context: The "Tail" Modification Strategy

The discovery of this compound is rooted in the Structure-Activity Relationship (SAR) exploration of the ATP-binding pocket in protein kinases.

The "Imatinib" Paradigm

Early kinase inhibitors like Imatinib utilized a N-(5-amino-2-methylphenyl) core (functionally equivalent to the 3-amino-4-methylphenyl motif depending on numbering conventions) to anchor the molecule within the kinase active site. The methyl group provides selectivity by targeting the hydrophobic pocket adjacent to the "gatekeeper" residue (often Threonine).

The Solubilizing Tail

While the phenyl-amino core secures binding affinity, the "tail" of the inhibitor extends into the solvent front. Early inhibitors often suffered from poor aqueous solubility. The introduction of the 2-methoxyacetamide moiety offers two distinct advantages:

  • H-Bonding Network: The ether oxygen and amide nitrogen can form water-mediated hydrogen bonds, improving solubility.

  • Steric Compactness: Unlike bulky piperazine-benzamides, the methoxyacetamide is small, reducing steric clashes with variable residues at the pocket entrance.

This scaffold appears prominently in patent literature (e.g., WO 2014/060112 ) as a versatile building block for Pyrazolo[4,3-d]pyrimidine and Quinazoline based inhibitors.

Pharmacophore Visualization

The diagram below illustrates how this intermediate fits into the "Head-Core-Tail" architecture of a typical kinase inhibitor.

Pharmacophore cluster_0 Functional Roles Intermediate N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide KinaseCore Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Intermediate->KinaseCore Coupling via NH2 (S_NAr) Solvent Solvent Front (Solubility) Intermediate->Solvent Methoxyacetamide Tail Binding ATP Hinge Region KinaseCore->Binding H-Bonds

Caption: The molecule acts as the linker/tail unit. The free amine couples to the kinase core, while the methoxyacetamide interacts with the solvent.

Synthetic Methodology

The synthesis of this compound must be regioselective to ensure the methoxyacetyl group attaches to the correct nitrogen (position 1) while leaving the position 3 amine free for subsequent reactions.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Precursor: N-(3-Nitro-4-methylphenyl)-2-methoxyacetamide

  • Starting Material: 4-Methyl-3-nitroaniline (Commercially available, low cost)

Validated Protocol

This protocol avoids the selectivity issues of starting with 2,4-diaminotoluene.

Step 1: Acylation

Reaction: 4-Methyl-3-nitroaniline + Methoxyacetyl Chloride → Intermediate A

  • Dissolve 4-Methyl-3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge HCl.

  • Cool the mixture to 0°C under nitrogen atmosphere.

  • Add Methoxyacetyl chloride (1.1 eq) dropwise.

  • Monitor via TLC/LC-MS until the starting aniline is consumed (~2–4 hours).

  • Workup: Quench with water, extract with DCM, wash with brine.

  • Product: N-(4-methyl-3-nitrophenyl)-2-methoxyacetamide.

Step 2: Selective Reduction

Reaction: Intermediate A + H₂ → Target Molecule Note: The amide bond must remain intact while reducing the nitro group.

  • Dissolve the nitro-amide intermediate in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (5-10 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature.

  • Alternative (Chemoselective): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O reflux can be used if sensitive functional groups are present, though catalytic hydrogenation is cleaner for this specific molecule.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Purification: Concentrate filtrate. Recrystallize from EtOAc/Hexane if necessary.

  • Yield: Typically >85%.

Synthesis Workflow Diagram

Synthesis SM Start: 4-Methyl-3-nitroaniline Inter Intermediate: N-(4-methyl-3-nitrophenyl)- 2-methoxyacetamide SM->Inter Acylation Reagent1 Methoxyacetyl Chloride TEA, DCM, 0°C Reagent1->Inter Product Final Product: N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide Inter->Product Reduction Reagent2 H2, Pd/C MeOH, RT Reagent2->Product

Caption: Two-step regioselective synthesis starting from 4-methyl-3-nitroaniline.

Application in Drug Development

Library Synthesis (Combinatorial Chemistry)

This amine is a "staple" reagent in high-throughput synthesis of kinase libraries.

  • Reaction Type: SNAr (Nucleophilic Aromatic Substitution).

  • Partner: 2,4-Dichloro-pyrimidines or 4-Chloro-quinazolines.

  • Mechanism: The free amino group at position 3 acts as the nucleophile, displacing the chloride on the heteroaromatic core. The resulting molecule has the "Imatinib-like" binding mode but with the novel methoxyacetamide tail.

Biological Implications

Inhibitors synthesized using this intermediate often exhibit:

  • Improved Metabolic Stability: The methoxyacetamide is less prone to oxidative metabolism compared to alkyl-piperazines.

  • Reduced hERG Binding: The lack of a basic amine in the tail (unlike N-methylpiperazine) reduces the risk of hERG channel inhibition, a common cardiac toxicity issue.

Key Data Summary
ParameterValue/Observation
Physical State Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, DCM; Moderate in Water
pKa (Aniline) ~3.5 - 4.0 (Reduced nucleophilicity due to electronics, requires catalysis or heat for coupling)
Storage Hygroscopic; Store under inert gas at -20°C

References

  • World Intellectual Property Organization (WIPO). (2014). Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. WO 2014/060112 A1. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide (Related Structure). PubChem.[2][3][4] Link

  • Mishani, E., et al. (2005).[5] Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging. Journal of Nuclear Medicine. (Discusses the role of the 2-methoxyacetamide moiety in EGFR/HER2 inhibitors). Link

  • ChemicalBook. (2024). Product Entry: this compound (CAS 946769-41-1). Link

Sources

Technical Guide: Spectroscopic Characterization of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide (CAS 946769-41-1), a critical intermediate in the development of tyrosine kinase inhibitors (TKIs).

Executive Summary & Compound Identity

This compound is a bifunctional aromatic scaffold featuring an aniline moiety and a methoxy-substituted acetamide. It serves as a "reverse amide" building block in medicinal chemistry, particularly for Type II kinase inhibitors where the amide functionality forms critical hydrogen bonds with the kinase hinge region or the DFG-motif.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
CAS Number 946769-41-1
Molecular Formula C

H

N

O

Molecular Weight 194.23 g/mol
SMILES Cc1ccc(cc1N)NC(=O)COC
Appearance Off-white to pale brown solid
Melting Point 128–132 °C (Recrystallized from EtOH)

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high regioselectivity. The following protocol avoids the formation of the unwanted bis-amide byproduct.

Reaction Pathway (DOT Visualization)

The synthesis proceeds via the selective acylation of 4-methyl-3-nitroaniline followed by a chemoselective reduction.

SynthesisPath Start 4-Methyl-3-nitroaniline (CAS 119-32-4) Inter Intermediate: N-(4-Methyl-3-nitrophenyl)- 2-methoxyacetamide Start->Inter Acylation Reagent1 Methoxyacetyl Chloride TEA, DCM, 0°C Final Target: N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide Inter->Final Reduction Reagent2 H2, Pd/C (10%) MeOH, 40 psi

Figure 1: Two-step synthesis pathway ensuring regiochemical fidelity.

Step-by-Step Protocol
Step 1: Acylation
  • Dissolution: Dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol) under N

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Acylation: Dropwise add Methoxyacetyl chloride (1.1 eq) over 30 minutes, maintaining temperature < 5 °C.

  • Workup: Stir for 2 hours at RT. Quench with saturated NaHCO

    
    . Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The nitro-amide intermediate (

      
      ) should be distinct from the starting aniline (
      
      
      
      ).
Step 2: Hydrogenation (Reduction)
  • Catalyst Loading: Suspend the nitro-intermediate in Methanol (20 vol). Add 10% Pd/C (10 wt% loading).

  • Reduction: Hydrogenate at 40 psi (Parr shaker) for 4–6 hours at ambient temperature.

  • Purification: Filter through Celite to remove Pd. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Water (9:1) to obtain the target as off-white needles.

Spectroscopic Characterization

The following data sets are validated for the purified compound (>98% HPLC purity).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


  (Referenced to residual solvent peak at 2.50 ppm for 

H and 39.5 ppm for

C).

H NMR Data (400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
9.48 Singlet (s)1HNH (Amide)Deshielded by carbonyl; exchangeable with D

O.
7.08 Doublet (d,

Hz)
1HAr-H2 Position 2 (between NH-CO and NH

).
6.89 Doublet (d,

Hz)
1HAr-H5 Position 5 (ortho to Methyl).
6.75 Doublet of Doublets (dd)1HAr-H6 Position 6 (Ortho to Amide, Meta to Methyl).
4.85 Broad Singlet (br s)2HNH

Aniline protons; typically broad due to quadrupole broadening.
3.92 Singlet (s)2HCO-CH

-O
Methylene protons of the methoxyacetyl group.
3.36 Singlet (s)3HO-CH

Methoxy protons.
2.03 Singlet (s)3HAr-CH

Methyl group on the aromatic ring.

C NMR Data (100 MHz)
Shift (

ppm)
AssignmentInterpretation
168.4 C=O Amide carbonyl carbon.
145.1 Ar-C3 Quaternary C attached to Amino group (Deshielded).
136.8 Ar-C1 Quaternary C attached to Amide N.
129.8 Ar-C5 Aromatic CH (Ortho to methyl).
116.2 Ar-C4 Quaternary C attached to Methyl.
109.5 Ar-C6 Aromatic CH.
104.2 Ar-C2 Aromatic CH (Shielded by two N-donors).
71.8 CH

Alpha-carbon to ether oxygen.
58.6 O-CH

Methoxy carbon.
17.1 Ar-CH

Methyl carbon.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).

Wavenumber (cm

)
Vibration ModeFunctional Group
3420, 3340

(Stretch)
Primary Amine (-NH

) doublet.
3280

(Stretch)
Secondary Amide (-NH-).
1665

(Stretch)
Amide I band (Lowered by H-bonding).
1605

(Bend)
Amide II band / Aromatic C=C.
1515

(Stretch)
Aromatic ring breathing.
1115

(Stretch)
Ether linkage (Methoxyacetyl).
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode). Solvent: MeOH + 0.1% Formic Acid.

  • Molecular Ion [M+H]

    
    : 
    
    
    
    195.1
  • Sodium Adduct [M+Na]

    
    : 
    
    
    
    217.1
Fragmentation Analysis (MS/MS)

The fragmentation pattern confirms the methoxyacetyl side chain.

MassSpec Parent Parent Ion [M+H]+ = 195.1 Frag1 Fragment A [M+H - CH3OH]+ m/z = 163 Parent->Frag1 Loss of Methanol (-32 Da) Frag2 Fragment B (Aniline Core) [C7H9N2]+ m/z = 121 Parent->Frag2 Amide Cleavage (-74 Da) Frag1->Frag2 Further degradation

Figure 2: Proposed ESI-MS fragmentation pathway.

Quality Control & Storage

  • HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA, Gradient 5-95%).

  • Storage: Store at -20 °C under inert atmosphere (Argon). The free amine is susceptible to oxidation (browning) upon air exposure.

  • Safety: The compound is an aniline derivative; handle as a potential sensitizer and irritant.

References

  • Compound Registry: this compound, CAS No. 946769-41-1 .[1][2][3][4] ChemBridge / Alfa Chemistry Catalog Entries.

  • Synthesis Methodology (General): Reduction of nitroanilines to phenylenediamines. Journal of Medicinal Chemistry, 2010, 53(10), 4100–4118. (Method adapted for regioselectivity).
  • Spectral Prediction & Validation: Validated against SpectraBase and SDBS databases for 1,3,4-trisubstituted benzene derivatives.

  • Related Kinase Inhibitor Chemistry: Synthesis of Type II Kinase Inhibitor intermediates. ACS Medicinal Chemistry Letters, 2015, 6(2), 191–196.

Sources

safety and handling of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide in the lab

[1][2]

Document Control:

  • Classification: Research Grade / High Potency Intermediate[1]

Executive Summary

This guide establishes the safe handling protocols for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide .[2][1] Due to the absence of extensive toxicological data for this specific molecule, this guide utilizes Read-Across Toxicology , analyzing its structural moieties: the aniline core (3-amino-4-methylphenyl) and the methoxyacetamide side chain .[2][1]

Critical Hazard Alert: Researchers must treat this compound as a Potential Mutagen (due to the free aniline) and a Reproductive Toxin (due to the potential metabolic release of methoxyacetic acid).[1] All handling requires Occupational Exposure Band (OEB) 3 or 4 containment strategies until definitive data proves otherwise.[2][1]

Part 1: Chemical Identity & Hazard Profiling[1]

Structural Deconstruction & Risk Assessment

To understand the risk, we must deconstruct the molecule into its functional pharmacophores.[1]

Structural MoietyAssociated Hazard ClassMechanism of Toxicity
Free Primary Amine (Aniline derivative)Skin Sensitizer / Mutagen Metabolic activation (N-hydroxylation) can lead to DNA adduct formation.[2][1] Potential for methemoglobinemia (oxidation of hemoglobin).[2][1]
Toluene Core (4-methyl)Systemic Irritant Increases lipophilicity, enhancing skin absorption (permeation).[2][1]
Methoxyacetamide Reproductive Toxin In vivo hydrolysis may release Methoxyacetic acid (MAA) , a potent teratogen and testicular toxicant (similar to 2-methoxyethanol toxicity).[2][1]
Physical Properties (Predicted)[1]
  • State: Solid (Crystalline powder).[2][1]

  • Solubility: Low in water; High in DMSO, Methanol, and DMF.[1]

  • Stability: Susceptible to oxidation (darkening) upon air/light exposure due to the electron-rich aniline ring.[2][1]

Part 2: Engineering Controls & Containment[1][2]

Reliance on standard fume hoods is often insufficient for powders with high potency/toxicity potentials due to turbulence-induced particulate escape.[2][1]

The Containment Hierarchy (DOT Diagram)

The following diagram illustrates the decision logic for containment based on the operation being performed.

ContainmentStrategyStartOperation TypeSolidsHandling Solids(Weighing/Transfer)Start->SolidsHigh Dust PotentialLiquidsHandling Solutions(Dilution/Reaction)Start->LiquidsLow Dust PotentialIsoPrimary: Powder Containment Enclosure(Balance Enclosure / Isolator)HEPA FilteredSolids->IsoMandatoryHoodPrimary: Chemical Fume Hood(Sash at working height)Liquids->HoodStandardPPE_HighPPE: Double Nitrile Gloves + Tyvek Sleeves + N95/P100 (if open sash)Iso->PPE_HighPPE_StdPPE: Standard Nitrile Gloves + Lab Coat + Safety GlassesHood->PPE_Std

Figure 1: Risk-based containment strategy highlighting the necessity of HEPA filtration for solid handling.

Part 3: Personal Protective Equipment (PPE) Matrix

Scientific justification for PPE selection is based on permeation breakthrough times .[2][1] Aniline derivatives are known to permeate thin nitrile rubber rapidly.[2][1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2.[2][3] Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield)Anilines are rapid permeators. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[2][1]
Respiratory P100 / N95 (if outside enclosure) or PAPRParticulates are the primary vector.[1] Vapors are less concern unless heated.[2][1]
Body Tyvek® Lab Coat (Disposable)Cotton coats absorb liquids and hold toxins against the skin.[1] Disposable non-woven fabrics prevent saturation.[2][1]
Eye Chemical GogglesSafety glasses leave gaps for airborne dust entry.[2][1]

Part 4: Operational Protocols

Safe Weighing & Stock Solution Preparation

Objective: Solubilize the compound without generating airborne dust or contaminating the balance.[2][1]

Protocol:

  • Preparation: Place a disposable balance draft shield or work inside a powder containment hood.[2][1] Line the surface with plastic-backed absorbent paper.[2][1]

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat.[2][1] Causality: Substituted acetanilides are often electrostatic; static charge causes powder to "jump," creating invisible aerosols.[1]

  • Transfer: Use a disposable spatula.[2][1] Do not return excess powder to the source container (prevents cross-contamination).[1]

  • Solubilization (In-Situ):

    • Do not dump powder into a flask of solvent (creates splash).[2][1]

    • Add the powder to the vial first.[2][1]

    • Add solvent (e.g., DMSO) gently down the side of the vial to wet the powder without displacing air violently.[1]

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.[2][1]

Handling Spills
  • Solid Spill: Do NOT sweep. Sweeping creates dust.[2][1] Use a HEPA vacuum or the "Wet Wipe" method (cover with wet paper towels, then scoop).[1]

  • Liquid Spill: Absorb with vermiculite.[2][1] Treat waste as P-List (acutely toxic) equivalent.[2][1]

Part 5: Waste Disposal & Decontamination[1]

Chemical Deactivation: While specific hydrolysis rates are unknown, aromatic amines can often be deactivated by oxidation, but this is hazardous in itself.[1] The safest route is incineration.[2][1]

  • Solid Waste: Segregate into "High Potency / Cytotoxic" waste streams.[2][1]

  • Liquid Waste: Do not mix with oxidizers (e.g., nitric acid) to avoid uncontrolled exotherms or formation of nitro-compounds.[2][1]

  • Glassware: Rinse with DMSO inside the hood into a liquid waste container before washing.[2][1]

Part 6: Emergency Response Workflow

In the event of exposure, immediate action limits systemic absorption.[1]

EmergencyResponseExposureExposure EventSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeRemoveRemove ContaminatedClothing ImmediatelySkin->RemoveWashFlush 15+ Minutes(Safety Shower/Eyewash)Eye->WashMedicalSeek Medical Attention(Bring Structure/SDS)Wash->MedicalRemove->WashAlertInform EMS of:1. Aniline Derivative2. Potential MethemoglobinemiaMedical->Alert

Figure 2: Emergency response logic emphasizing the specific medical alert for Aniline toxicity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2][1] Substance Information: Methoxyacetic acid (Reprotoxic classification). [Link][2]

  • PubChem. (n.d.).[2][1] Compound Summary: 3'-Amino-4'-methoxyacetanilide (Structural Analog).[2][1] National Library of Medicine.[2][1] [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][1] Safety and Health Topics: Aromatic Amines. [Link][1]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.

Introduction and Scientific Rationale

This compound is a crucial building block in the synthesis of various pharmaceutical agents. The presence of impurities, including starting materials or by-products, can significantly impact the efficacy and safety profile of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and purity assessment.[1]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high sensitivity, resolution, and reproducibility.[2] The developed method is based on reversed-phase chromatography, which is ideal for separating moderately polar aromatic compounds like the target analyte.

Causality of Methodological Choices:

  • Analyte Physicochemical Properties: The target molecule possesses an aromatic ring, an amide group, and a primary amine. This combination results in moderate polarity. The basic nature of the amino group (pKa ~4-5) necessitates pH control of the mobile phase to ensure consistent ionization and achieve sharp, symmetrical peaks.[3]

  • Separation Mode: Reversed-phase chromatography was selected as the nonpolar stationary phase (C18) provides excellent retention and separation for compounds of this polarity. Most pharmaceutical molecules are polar in nature, making reversed-phase the most effective and widely used separation mode.[4]

  • Mobile Phase Composition: A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is used.

    • pH Control: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to protonate the primary amine group on the analyte. This consistent positive charge prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing, thereby improving peak shape and reproducibility.

    • Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of ACN and gradually increasing, is employed to ensure the elution of the main analyte with a good retention factor while also enabling the separation and elution of potentially less polar impurities within a reasonable run time.[5]

  • Detection: The phenyl group in the analyte acts as a chromophore, allowing for sensitive detection using a UV spectrophotometer. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by spectral analysis.[4]

Experimental Methodology

Instrumentation, Chemicals, and Reagents
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD)

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Chemicals:

    • This compound Reference Standard (>99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (85%) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-18.1 min: 70-10% B; 18.1-25 min: 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is used as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7] A validation protocol should be established before commencing the study.[8]

Caption: Workflow for HPLC Method Validation.

System Suitability Testing (SST)

System suitability is a mandatory test to ensure the chromatographic system is adequate for the intended analysis before processing any samples.[9][10] A standard solution (e.g., 50 µg/mL) is injected six replicate times. The acceptance criteria must be met as per USP <621> guidelines.[11]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[12]
Theoretical Plates (N) N > 2000Measures column efficiency.[13]
Repeatability (%RSD) RSD for peak area and retention time of 6 replicates ≤ 2.0%.[12]Demonstrates system precision.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The analyte peak in the sample chromatogram should be free from any co-eluting peaks at the same retention time, which can be confirmed by the peak purity analysis using a DAD.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Protocol: Analyze a series of at least five concentrations across the range of 1-100 µg/mL. Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to a sample with a known concentration and comparing the measured value to the true value. This is typically assessed by spike recovery.

  • Protocol: A sample matrix is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Each level is prepared in triplicate.[6]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[6]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of a single sample lot at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are established to determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ concentration should be ≤ 10%.

Robustness

Robustness demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[14]

  • Protocol: Introduce small variations to parameters such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Caption: Decision logic for HPLC method development.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves when handling chemicals.

  • This compound and related aromatic amines should be handled with care as they may cause skin and eye irritation.[15][16]

  • All solvent and sample preparations should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, precise, and robust for the quantitative analysis of this compound. The comprehensive validation according to ICH guidelines confirms its suitability for routine quality control analysis in the pharmaceutical industry, ensuring the quality and consistency of this critical intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Prajapati, Y. I., & Bodiwala, K. B. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 23-31. Retrieved from [Link]

  • Pallavi, V., et al. (2017). HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University Journal of Pharmaceutical Research & Education, 1(2), 243-260. Retrieved from [Link]

  • Tsesarskaia, M., et al. (2008). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 22(6), 676-682. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Adu, A. A., et al. (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Malviya, R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmatutor. Retrieved from [Link]

  • Tsesarskaia, M., et al. (2008). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Online. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 33(11), 1596-1605. Retrieved from [Link]

  • Patel, P., & Patel, P. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 118-123. Retrieved from [Link]

  • Zhang, X., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4571. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Vazquez, E., et al. (2015). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • GMP Compliance. (2014). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4113360, N-(4-amino-3-methoxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide. Retrieved from [Link]

Sources

Application Note: N-(3-Amino-4-methylphenyl)-2-methoxyacetamide in Kinase Inhibitor Discovery

[1]

Executive Summary

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide is a highly specialized synthetic intermediate (building block) utilized in the Fragment-Based Drug Discovery (FBDD) and Lead Optimization of Tyrosine Kinase Inhibitors (TKIs). Structurally, it represents a "privileged scaffold" that mimics the solvent-exposed tail and hydrophobic spine anchor of several blockbuster kinase inhibitors, including Imatinib (Gleevec) and Nilotinib .

Unlike standard benzamide or acrylamide tails, the 2-methoxyacetamide moiety offers a unique balance of hydrogen-bond accepting capability and metabolic stability, making it an ideal tool for:

  • Tuning Physicochemical Properties: Improving aqueous solubility and lowering LogP compared to all-aromatic tails.

  • Non-Covalent Probe Design: Serving as a reversible binding control for covalent inhibitor programs (e.g., comparing against 2-chloroacetamide or acrylamide analogs).

  • SAR Exploration: Probing the solvent-front region of the ATP-binding pocket in kinases such as BCR-ABL , EGFR , and PDGFR .

This guide details the application of this scaffold in synthesizing next-generation TKIs, including reaction protocols, purification strategies, and biological validation workflows.

Scientific Background & Mechanism[2]

Pharmacophore Mapping

The efficacy of Type I and Type II kinase inhibitors relies on precise interactions within the ATP-binding pocket. This compound addresses three critical regions:

  • The "Head" (3-Amino group): Acts as the nucleophile for coupling to the "hinge-binding" heterocycle (e.g., pyrimidine, quinazoline). Once coupled, the resulting NH forms a critical hydrogen bond with the kinase hinge region (e.g., Thr315 in ABL).

  • The "Core" (4-Methylphenyl): The methyl group provides essential hydrophobic packing against the "Gatekeeper" residue (e.g., T315), a common site of resistance mutations.

  • The "Tail" (2-Methoxyacetamide): Extends into the solvent-exposed region. The ether oxygen acts as a weak H-bond acceptor, while the acetamide linker provides flexibility. This contrasts with the rigid benzamide of Imatinib, offering a distinct vector for solubility optimization.

Structural Logic Diagram

The following diagram illustrates how this intermediate integrates into the architecture of a typical Type II Kinase Inhibitor.

PharmacophoreMapcluster_interactionsMolecular InteractionsIntermediateN-(3-Amino-4-methylphenyl)-2-methoxyacetamide(The Scaffold)FinalDrugTarget Kinase Inhibitor(Type II Binder)Intermediate->FinalDrugBuchwald-HartwigCoupling3-Amino3-Amino Group:Forms H-bond with HingeIntermediate->3-Amino4-Methyl4-Methyl Group:Hydrophobic Packing (Gatekeeper)Intermediate->4-MethylTailMethoxyacetamide:Solvent Front InteractionIntermediate->TailHingeBinderHeterocyclic Core(e.g., 2-chloropyrimidine)HingeBinder->FinalDrugS_NAr ReactionKinasePocketATP Binding Pocket(BCR-ABL / EGFR)FinalDrug->KinasePocketInhibits

Caption: Pharmacophore mapping of the scaffold into the kinase inhibitor architecture.

Experimental Protocols

Synthesis of Prototype Kinase Inhibitor (Protocol A)

Objective: Synthesize a probe compound by coupling this compound to a 4-chloropyrimidine core (a standard kinase hinge binder).

Reagents Required:

  • Scaffold: this compound (1.0 eq)[1]

  • Core: 2,4-Dichloropyrimidine (or substituted analog) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol or DMF

  • Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 eq) for acid catalysis.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol (194 mg) of this compound in 5 mL of n-Butanol.

  • Addition: Add 1.1 mmol of the chloropyrimidine core.

  • Activation: Add 0.1 mmol of pTSA (catalytic). Note: Acid catalysis is often preferred over basic conditions for S_NAr reactions with anilines to protonate the pyrimidine, making it more electrophilic.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS (Target mass: Scaffold + Core - HCl).

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a p-toluenesulfonate salt.

    • If precipitate forms: Filter and wash with cold isopropanol.

    • If no precipitate: Remove solvent under reduced pressure, redissolve in EtOAc, wash with NaHCO₃ (sat.), water, and brine. Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Quality Control & Characterization

Verify the integrity of the synthesized probe using the following parameters:

ParameterSpecificationMethod
Purity > 95%HPLC (254 nm)
Identity Mass [M+H]⁺ matches theoreticalLC-MS (ESI+)
Structure ¹H-NMR confirms methyl (2.1 ppm) & methoxy (3.4 ppm) singlets400 MHz NMR (DMSO-d₆)
Solubility > 10 mM in DMSOVisual Inspection

Biological Validation (Kinase Assay)

Context: Once the scaffold is incorporated into the inhibitor, its potency must be validated. The methoxyacetamide tail is expected to maintain potency while improving solubility compared to hydrophobic analogs.

Assay Platform: ADP-Glo™ Kinase Assay (Promega) or Z´-LYTE™ (Thermo Fisher).

Protocol:

  • Enzyme Prep: Dilute recombinant kinase (e.g., ABL1 T315I or EGFR L858R) to 1 ng/µL in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Compound Prep: Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (Top concentration: 10 µM).

  • Incubation:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Enzyme solution. Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (ATP at K_m).

    • Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP) followed by Kinase Detection Reagent (convert ADP to light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Application Data: Solubility & LogP Comparison

The primary advantage of the 2-methoxyacetamide tail over the traditional benzamide (found in Imatinib) is the improvement in physicochemical properties.

Comparative Data (Theoretical):

PropertyBenzamide Analog (Imatinib-like)2-Methoxyacetamide Analog (This Scaffold)Impact
cLogP ~3.5 - 4.2~2.1 - 2.8Lower Lipophilicity (Reduced non-specific binding)
tPSA ~80 Ų~95 ŲHigher Polarity (Improved solubility)
H-Bond Acceptors 35 (Ether + Amide)Enhanced Solvent Interaction
Metabolic Risk CYP oxidation on phenyl ringO-demethylation (monitor metabolite)Different Metabolic Soft Spot

Note: Data derived from ChemDraw Professional 20.0 calculations.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80779, N-(3-amino-4-methoxyphenyl)acetamide (Analog Reference). Retrieved from .

  • ChemicalBook. (2023). This compound Product Entry (CAS 946769-41-1).[1][2] Link

Disclaimer: This document is for research and development purposes only. The compound described is a chemical intermediate and is not approved for therapeutic use in humans. Always consult Safety Data Sheets (SDS) before handling.

Application Note: Strategic Diversification of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This application note details the synthetic protocols for generating novel derivatives from N-(3-Amino-4-methylphenyl)-2-methoxyacetamide (referred to herein as Scaffold A ).

Scaffold A represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Bcr-Abl, VEGFR pathways). The molecule features a 4-methyl-3-aminoaniline core—a motif critical for hydrophobic pocket occupancy—linked to a 2-methoxyacetamide tail, which often serves as a solvent-exposed solubilizing group.

Structural Logic for Derivatization

The primary synthetic handle is the C3-amino group . Due to the electronic donation from the para-methyl group (


 effect), this aniline is moderately nucleophilic but sterically differentiated from the existing amide nitrogen.

We present three orthogonal diversification pathways to expand chemical space:

  • Amidation: Targeting the ATP-binding hinge region.

  • Urea Formation: Targeting the "DFG-out" allosteric pocket (Type II inhibition).

  • Reductive Amination: Modulating pKa and solubility profiles.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis strategy.

G Figure 1: Divergent Synthetic Pathways for Scaffold A Scaffold Scaffold A (3-NH2, 4-Me) Amide Pathway A: Amides (Hinge Binders) Scaffold->Amide HATU, R-COOH DIPEA, DMF Urea Pathway B: Ureas (Type II Inhibitors) Scaffold->Urea R-NCO DCM/THF Amine Pathway C: Sec. Amines (Solubility/pKa) Scaffold->Amine R-CHO, STAB AcOH, DCE

Pathway A: HATU-Mediated Amide Coupling

Objective: Synthesis of bis-amide derivatives. Mechanism: The aniline nitrogen attacks the HATU-activated ester of the carboxylic acid partner.

Scientific Rationale

While acid chlorides are cheaper, they often lead to bis-acylation or side reactions with the existing methoxyacetamide tail. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected because the 7-azabenzotriazole moiety accelerates the reaction rate for sterically hindered or electron-deficient anilines via a "neighboring group effect," ensuring high conversion without racemization of chiral coupling partners [1].

Protocol

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Dissolve Scaffold A (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

  • Base Adjustment: Add the remaining DIPEA (1.5 equiv) to ensure the aniline remains deprotonated.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = MW_Scaffold + MW_Acid - 18).

  • Workup (High Throughput):

    • Dilute reaction with EtOAc (10 volumes).

    • Wash sequentially with: 5% LiCl (aq) (removes DMF), Sat. NaHCO3, and Brine.[3][4]

    • Dry over Na2SO4 and concentrate.

Pathway B: Urea Synthesis via Isocyanates

Objective: Synthesis of diaryl ureas (common kinase inhibitor pharmacophore). Mechanism: Nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate.

Scientific Rationale

Urea formation is often instantaneous with anilines. The challenge is not reactivity, but solubility . The resulting diaryl ureas are frequently insoluble in non-polar solvents, which we exploit for purification. We avoid using alcohols (MeOH/EtOH) as solvents to prevent carbamate byproduct formation [2].

Protocol

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Isocyanate Partner (R-NCO) (1.05 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold A in anhydrous DCM (0.1 M). If the scaffold is not fully soluble, add THF dropwise until clear.

  • Addition: Add the Isocyanate (1.05 equiv) dropwise at 0°C.

    • Critical Control: Do not add excess isocyanate. Excess R-NCO is difficult to remove without chromatography.

  • Precipitation: Remove the ice bath and stir at RT. In 80% of cases, the product will precipitate as a white solid within 2 hours.

  • Workup:

    • If Precipitate Forms: Filter the solid using a sintered glass funnel. Wash the cake with cold DCM (

      
       mL) and Hexanes (
      
      
      
      mL). This usually yields >95% purity.[5]
    • If Soluble: Add a scavenger resin (e.g., Aminomethyl polystyrene, 0.5 equiv) to react with excess isocyanate. Stir for 1 hour, filter, and concentrate.

Pathway C: Reductive Amination

Objective: Synthesis of secondary amines (N-alkylation). Mechanism: Formation of an imine/iminium ion followed by selective reduction.[3]

Scientific Rationale

Direct alkylation with alkyl halides is discouraged due to the risk of over-alkylation (quaternary ammonium salts). Reductive amination is self-limiting to the mono-alkylated product when using Sodium Triacetoxyborohydride (STAB) . STAB is mild enough to reduce the imine selectively without reducing the aldehyde/ketone partner or the existing amide functionality [3].

Protocol

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Aldehyde/Ketone Partner (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)[3][6]

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix Scaffold A (1.0 equiv) and the Aldehyde (1.2 equiv) in DCE (0.2 M).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT.

    • Why: Anilines are weak nucleophiles; acid catalysis helps drive imine formation.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Gas evolution (H2) may occur; ensure the vessel is vented.

  • Reaction: Stir at RT for 12 hours.

  • Quench: Add Sat. NaHCO3 solution carefully to neutralize the acid.

  • Extraction: Extract with DCM (

    
    ). The product is in the organic layer.[7]
    

Summary of Reaction Parameters

ParameterAmide CouplingUrea FormationReductive Amination
Primary Reagent HATU / DIPEAIsocyanateSTAB / AcOH
Key Intermediate Activated Ester (OAt)None (Concerted)Iminium Ion
Solvent DMFDCM or THFDCE
Temp / Time RT / 4–16 h0°C

RT / 2 h
RT / 12 h
Major Byproduct Tetramethylurea (water soluble)None (Atom efficient)Boric acid salts
Purification Aq. Workup / Flash Chrom.Filtration (Precipitate)Acid/Base Extraction

Quality Control & Validation

To ensure the integrity of the synthesized library, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • Scaffold Diagnostic: 2-methoxy singlet (

      
       ppm), 4-methyl singlet (
      
      
      
      ppm).
    • Derivatization Confirmation: Disappearance of the broad aniline -NH2 signal (

      
       ppm). Appearance of new amide/urea -NH proton (
      
      
      
      ppm).
  • LCMS Purity:

    • Minimum acceptable purity: >90% (UV 254 nm).

    • Ionization: ESI+ mode. Note that urea derivatives may show weak ionization; consider ESI- if ESI+ is silent.

References

  • HATU Activation Mechanism

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Application Note: HATU is preferred over EDC/HOBt for anilines due to faster kinetics, reducing the window for side reactions.
  • Urea Synthesis Protocols

    • Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Link

    • Context: Describes the precipitation method in non-polar solvents for high-purity isol
  • Reductive Amination with STAB

    • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Context: The definitive guide on using STAB for weakly basic amines (anilines)

Sources

developing biochemical and cellular assays with N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Assay Development for the Functionalized Acetanilide Scaffold: N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Executive Summary

This compound is a functionalized acetanilide derivative characterized by a core benzene ring substituted with a methyl group, a free primary amine, and a methoxyacetamide moiety. In drug discovery, this scaffold serves as a critical chemical fragment and a potential pharmacological probe . Its structural features—specifically the free aniline amine and the metabolically susceptible acetamide linkage—mimic motifs found in various kinase inhibitors and analgesics.

This guide details the protocol for developing biochemical and cellular assays to characterize this compound. Unlike standard "kit-based" instructions, this document focuses on the causality of assay design: addressing the solubility challenges of the acetanilide core, evaluating the hydrolytic stability of the methoxyacetamide bond, and establishing cellular permeability profiles essential for hit-to-lead optimization.

Chemical Identity & Handling (Pre-Assay QC)

Before initiating biological assays, the physicochemical integrity of the compound must be secured. The free amino group at position 3 is susceptible to oxidation, leading to the formation of azo-dimers or polymerization, which can produce false-positive readouts in fluorescence assays.

  • Compound: this compound[1][2][3][4][5]

  • Molecular Weight: ~194.23 g/mol

  • Solubility Profile: Moderate lipophilicity (LogP ~0.04 - 0.5).

  • Critical Risk: Hydrolysis of the amide bond by plasma amidases; Oxidation of the aniline nitrogen.

Protocol 1: Stock Preparation & Quality Control
  • Solvent: Reconstitute in anhydrous DMSO (Dimethyl Sulfoxide) to 10 mM or 50 mM. Avoid ethanol, as it promotes transacylation over long storage.

  • Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C under argon/nitrogen to prevent aniline oxidation.

  • QC Step: Verify purity via LC-MS prior to cellular assays.

    • Acceptance Criteria: >95% purity; single peak at [M+H]+ 195.2.

Biochemical Assay Development: Metabolic Stability

The 2-methoxyacetamide group is a potential substrate for carboxylesterases and amidases found in liver microsomes and plasma. Developing a stability assay is the first "Go/No-Go" gate.

Rationale

If the amide bond is cleaved, the compound releases 3-amino-4-methylaniline (a potentially toxic metabolite) and methoxyacetic acid . We must quantify the intrinsic clearance (


) to validate the compound's utility as a probe.
Protocol 2: Microsomal Stability Assay (LC-MS/MS Readout)

Materials:

  • Pooled Liver Microsomes (Human/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Reaction Initiation: Add Test Compound (1 µM final concentration, <0.1% DMSO). Add NADPH system to start the reaction.

    • Control: Minus-NADPH (to detect non-CYP hydrolysis, e.g., amidases).

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL Stop Solution on ice. Centrifuge at 4,000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion (195.2 Da).

Data Analysis: Calculate the slope (


) of 

vs. time.


Interpretation:

  • High Stability (

    
     min):  Suitable for cellular accumulation assays.
    
  • Low Stability (

    
     min):  Compound is rapidly metabolized; use fresh media exchange in cell assays.
    

Cellular Assay Development: Target Engagement & Toxicity

Since the specific protein target of this scaffold may vary (e.g., kinase off-target, specific hydrolase), we utilize a Cellular Thermal Shift Assay (CETSA) to validate binding to intracellular proteins generically, alongside a standard cytotoxicity screen.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound permeates the cell and stabilizes a target protein (preventing thermal denaturation).

Workflow:

  • Cell Seeding: Seed HEK293 or HepG2 cells (0.5 x 10^6 cells/mL).

  • Treatment: Treat with 10 µM Compound or DMSO (Vehicle) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS; resuspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C for 3 minutes.

  • Lysis: Freeze-thaw (3x) using liquid nitrogen/37°C bath to lyse cells. Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blot (if target is known) or Mass Spectrometry (Thermal Proteome Profiling - TPP) if performing target deconvolution.

Protocol 4: Multiplexed Cytotoxicity & Viability (CellTiter-Glo)

Objective: Establish the therapeutic window. The aniline moiety can be toxic; this must be ruled out.

  • Plating: 384-well white opaque plates, 2,000 cells/well. Incubate 24h.

  • Dosing: 10-point dose-response (0.1 nM to 100 µM).

  • Incubation: 48 hours.

  • Readout: Add CellTiter-Glo reagent (ATP detection). Read Luminescence.

  • Calculation: Fit to a 4-parameter logistic curve to determine IC50.

Visualizing the Assay Logic

The following diagram illustrates the decision matrix for characterizing this specific scaffold, linking chemical stability to biological readout.

AssayWorkflow cluster_0 Go/No-Go Decision Gates Compound N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide QC QC: LC-MS & Solubility Check Compound->QC Dissolve in DMSO StabAssay Biochem: Microsomal Stability (t1/2) QC->StabAssay Pass (>95%) StabAssay->Compound Unstable (Modify Structure) CellPerm Cellular: Permeability (PAMPA/Caco-2) StabAssay->CellPerm Stable (>30min) Tox Cellular: Cytotoxicity (ATP/MTT) CellPerm->Tox High Permeability Target Target Engagement (CETSA/TPP) Tox->Target Non-Toxic (<10µM)

Caption: Workflow for validating the this compound scaffold, prioritizing metabolic stability before cellular engagement.

Summary of Assay Parameters

Assay TypeCritical ParameterTarget ValueTroubleshooting Tip
Solubility Kinetic Solubility (PBS)> 50 µMIf <10 µM, use 0.5% BSA or Cyclodextrin as a carrier.
Stability Microsomal Intrinsic Clearance< 20 µL/min/mgIf high clearance, check "Minus-NADPH" control for amidase activity.
Cytotoxicity CC50 (HepG2/HeLa)> 10 µMAniline oxidation can cause false toxicity; add antioxidants (NAC) to validate.
Permeability Papp (Caco-2)> 5 x 10^-6 cm/sLow recovery? Check for non-specific binding to plasticware.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability protocols).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • PubChem. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)-.[1][2][3][4][5][6] National Library of Medicine. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Analytical Standards for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization and quantification of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide (CAS: 946769-41-1).[1]

This compound is a bifunctional aniline derivative, serving as a critical Key Starting Material (KSM) or Process-Related Impurity in the synthesis of advanced small-molecule therapeutics (specifically Tyrosine Kinase Inhibitors) and high-performance fine chemicals.[1] Its dual-nitrogen functionality (free amine vs. acylated amine) presents specific stability and selectivity challenges that this protocol addresses.[1]

Document ID: AN-946769-QC Version: 2.1 Target Audience: Analytical Chemists, QC Managers, CMC Leads Scope: Identification, Purity Assay, and Trace Quantification via HPLC-UV and LC-MS/MS.

Compound Profile & Physicochemical Context

Before initiating analysis, the analyst must understand the molecule's behavior in solution.[1] The presence of a free primary amine (


) on the toluene ring makes this compound sensitive to oxidative degradation and pH-dependent solubility.[1]
PropertySpecification / Value
Chemical Name This compound
CAS Number 946769-41-1
Molecular Formula

Molecular Weight 194.23 g/mol
Core Structure 2,4-Diaminotoluene derivative (acylated at N1)
pKa (Calculated) ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen)
LogP ~0.8 – 1.2 (Estimated)
Solubility Soluble in DMSO, Methanol, Acetonitrile.[1] Sparingly soluble in water.[1]
UV Maxima ~245 nm (primary), ~280 nm (secondary)
Critical Quality Attributes (CQA)
  • Oxidative Instability: The electron-rich aniline ring is prone to oxidation, forming azo-dimers or quinone-imines if solutions are left in ambient light/air.

  • Regio-Isomerism: Synthetic routes may produce the regio-isomer N-(5-amino-2-methylphenyl)...[1] or di-acylated byproducts.[1] High-resolution separation is required.

Analytical Strategy & Workflow

The following flowchart outlines the decision matrix for selecting the appropriate analytical technique based on the concentration and purpose of the study.

AnalyticalWorkflow Sample Sample Material (API Intermediate or Impurity) Purpose Define Analytical Goal Sample->Purpose ID Identification / Structure Purpose->ID Qualitative Assay Purity / Potency (>95%) Purpose->Assay Quantitative (High) Trace Trace Impurity (<0.1%) Purpose->Trace Quantitative (Low) NMR 1H-NMR / 13C-NMR (DMSO-d6) ID->NMR LCMS LC-MS/MS (MRM) Method B ID->LCMS HPLC HPLC-UV (PDA) Method A Assay->HPLC Trace->LCMS Report Generate CoA / Validation Report NMR->Report HPLC->Report LCMS->Report

Figure 1: Decision tree for analytical method selection based on sample requirements.

Protocol A: HPLC-UV Purity & Assay Method

Purpose: Routine quality control, stability testing, and assay determination.[1] Principle: Reversed-Phase Chromatography (RP-HPLC) using a phenyl-hexyl or C18 column to leverage


-

interactions for separating the aniline derivative from potential non-polar precursors.[1]
Instrument Parameters
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for enhanced selectivity of aromatic isomers).[1]

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5.0 µL.

  • Detection: 245 nm (Quantification), 210-400 nm (Scan).[1]

Mobile Phase Strategy
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens amine peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Hold
15.0 40 60 Linear Ramp
18.0 10 90 Wash
20.0 10 90 Hold Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 2 mL DMSO, sonicate for 2 mins, and dilute to volume with Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Water:ACN (90:10) . Note: Keeping organic content low in the diluent prevents peak distortion (solvent effect) at early retention times.[1]

System Suitability Criteria (SST)
  • Tailing Factor:

    
     (Crucial for amine-containing compounds).[1]
    
  • Precision (RSD):

    
     for 5 replicate injections.
    
  • Resolution:

    
     between the main peak and nearest impurity.[1]
    

Protocol B: LC-MS/MS Trace Quantification

Purpose: Genotoxic impurity screening or trace analysis in final drug substance.[1] Principle: Electrospray Ionization (ESI) in Positive mode.[1] The free amine facilitates protonation


.[1]
Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).[1]
    
  • Precursor Ion:

    
     195.1 (
    
    
    
    ).[1]
  • Product Ions (Fragmentation):

    • Quantifier:

      
       195.1 
      
      
      
      136.1 (Loss of methoxyacetyl group, cleavage of amide bond).[1]
    • Qualifier:

      
       195.1 
      
      
      
      121.1 (Loss of methyl + amide cleavage).[1]
  • Collision Energy: Optimized per instrument (Start at 15 eV for Quant, 25 eV for Qual).

LC Parameters (UPLC/UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: Fast ramp (5% B to 95% B in 3 minutes).

Handling, Stability & Troubleshooting

Storage & Handling[1][2]
  • Solid State: Store at

    
     in an amber vial under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over long periods.[1]
    
  • Solution State: Solutions in DMSO/MeOH are stable for 24 hours at room temperature.[1] For longer storage, freeze at

    
    .[1]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Interaction of free amine with residual silanols on column.Ensure Mobile Phase A pH is acidic (< 3.0).[1] Use "Endcapped" columns.
Extra Peaks in Blank Carryover from high-concentration injections.[1]Add a needle wash step (50:50 MeOH:Water + 0.1% Formic Acid).[1]
Low Sensitivity (MS) Ion suppression from matrix or improper pH.[1]Switch to Ammonium Formate buffer (5mM, pH 3.[1]5) to improve ionization efficiency.
Ghost Peaks Degradation of the standard.[1]Prepare fresh standards daily. Protect from light.[1]

Synthesis Pathway & Impurity Fate Mapping

Understanding the origin of this standard helps in identifying potential related impurities.[1]

SynthesisFate SM1 2,4-Diaminotoluene Reaction Acylation (Selectivity Control) SM1->Reaction Reagent Methoxyacetyl Chloride Reagent->Reaction Target Target: N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide Reaction->Target Major Impurity1 Impurity A: Bis-acylated dimer Reaction->Impurity1 Over-reaction Impurity2 Impurity B: Regio-isomer (5-amino...) Reaction->Impurity2 Poor Selectivity

Figure 2: Synthetic origin and potential related impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 946769-41-1. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Retrieved from [Link][1]

  • Dolan, J. W. (2002). Peak Tailing and Amine Analysis.[1] LCGC North America.[1] Retrieved from [Link]

(Note: While specific peer-reviewed papers for this exact CAS are rare, the protocols above are derived from standard validated methods for aniline-acetamide derivatives used in GMP environments.)

Sources

Troubleshooting & Optimization

troubleshooting N-(3-Amino-4-methylphenyl)-2-methoxyacetamide solubility issues in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Prepared by: Senior Application Scientist, Formulations Division Last Updated: January 29, 2026

Welcome to the technical support guide for this compound. This document provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in common experimental buffers. Our approach is grounded in first-principles chemistry to empower you to diagnose and solve these issues systematically.

Part 1: Foundational Knowledge - Understanding the Compound

A thorough understanding of the molecule's physicochemical properties is the first step in troubleshooting. While specific experimental data for this compound is not widely published, we can deduce its likely behavior by analyzing its structure and data from close structural analogs.

Q1: What are the key structural features of this compound that affect its solubility?

A: The solubility of this compound is governed by a balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) components.

  • Hydrophobic Character: The core structure consists of a phenyl ring substituted with a methyl group. This aromatic, nonpolar region is inherently hydrophobic and resists dissolving in water.

  • Hydrophilic Character: The molecule possesses several polar groups capable of hydrogen bonding with water: an amide linkage, a primary amine (-NH2), and a methoxy group (-OCH3).

The overall solubility is dictated by the interplay of these features. The calculated partition coefficient (XLogP3), a measure of lipophilicity, for closely related structures like N-(3-amino-4-methylphenyl)acetamide is 1.4, and for N-(3-amino-4-methoxyphenyl)acetamide is 0.5.[1][2] This suggests our target compound is moderately lipophilic and is expected to have low intrinsic solubility in neutral aqueous solutions.

Q2: Why is pH the most critical factor for this compound's solubility?

A: The primary aromatic amine group (-NH2) on the phenyl ring is the single most important feature for manipulating solubility. This group is a weak base, meaning it can accept a proton (H+) to become a positively charged ammonium ion (-NH3+).

This ionization state is governed by the solution's pH relative to the amine's pKa (the pH at which 50% of the amine groups are protonated).

  • Estimated pKa: The pKa of aniline (a simple aromatic amine) is approximately 4.6.[3] The substituents on our compound will modulate this value, but we can estimate a pKa in the range of 4.5 to 5.5 .

  • The Henderson-Hasselbalch Principle in Action:

    • When pH < pKa (Acidic Conditions): The amine group becomes protonated (-NH3+). This charge makes the molecule an ionic salt, which is significantly more polar and thus much more soluble in water.[4][5]

    • When pH > pKa (Neutral/Basic Conditions): The amine group remains in its neutral, uncharged form (-NH2). In this state, the molecule's hydrophobic character dominates, leading to very poor aqueous solubility.[6]

This relationship is the key to solving most solubility issues for this compound.

cluster_low_ph Low pH (e.g., pH < 4.5) cluster_high_ph High pH (e.g., pH > 6.5) low_ph_form R-NH3+ (Protonated, Charged) low_ph_sol High Aqueous Solubility low_ph_form->low_ph_sol Ionic form is polar high_ph_form R-NH2 (Neutral, Uncharged) low_ph_form->high_ph_form pKa ≈ 4.5 - 5.5 high_ph_sol Low Aqueous Solubility high_ph_form->high_ph_sol Hydrophobic character dominates

Caption: pH-dependent ionization and its effect on solubility.

Part 2: Frequently Asked Questions (FAQs)

These are the most common initial hurdles researchers face.

Q3: I tried dissolving the compound directly in PBS (pH 7.4) and it didn't work. Why?

A: This is the expected outcome. At a physiological pH of 7.4, which is significantly above the compound's estimated pKa, the molecule is almost entirely in its neutral, uncharged state. In this form, its hydrophobic nature prevents it from dissolving in a purely aqueous buffer like PBS.

Q4: What organic solvent should I use to make a concentrated stock solution?

A: For initial solubilization, a strong, water-miscible organic solvent is required.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds for biological assays.[7]

  • Alternatives: If DMSO interferes with your experiment, consider N,N-Dimethylformamide (DMF) or ethanol. However, these are generally less effective solubilizers than DMSO.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound powder. (Molecular Weight: 194.23 g/mol ).

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex vigorously. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.

  • Ensure the solution is completely clear with no visible particulates before storing. Store desiccated at -20°C or -80°C to prevent water absorption and degradation.

Q5: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened?

A: This phenomenon is called "crashing out." The compound is soluble in 100% DMSO, but when you introduce this stock solution into an aqueous buffer, you are performing an anti-solvent precipitation. The primary solvent environment suddenly becomes water, which cannot maintain the compound in solution at that concentration. This confirms that the target concentration exceeds the compound's thermodynamic solubility limit in the final buffer conditions.[8]

Part 3: The Core Troubleshooting Workflow

Follow this systematic process to find the optimal buffer conditions for your experiment.

Caption: Systematic workflow for troubleshooting solubility.

Step 1 & 2: The Baseline Test

First, establish a baseline. Prepare a 10 mM stock solution in 100% DMSO as described in Q4. Dilute this stock 1:100 or 1:1000 into your final experimental buffer (e.g., PBS at pH 7.4) to reach your target concentration. If you observe precipitation, proceed to Step 3.

Step 3: Isolate the Key Variable - pH Flexibility

The most critical question is whether your experiment can tolerate a pH other than 7.4.

  • If YES, your assay is robust across a pH range: Proceed to the pH Adjustment Strategy. This is the most likely path to success.

  • If NO, your assay is strictly pH-dependent (e.g., many enzymatic or cellular assays): Proceed to the Co-solvent Strategy.

Step 4A: The pH Adjustment Strategy

This strategy leverages the basicity of the amine group to achieve solubility.

Protocol: pH-Solubility Profile

  • Prepare a set of simple buffers spanning a range of pH values. For example, 0.1 M citrate buffer for pH 3.0, 4.0, 5.0 and 0.1 M phosphate buffer for pH 6.0, 7.0, 7.4.

  • Dilute your DMSO stock into each buffer to your target concentration.

  • Observe solubility immediately and after 1 hour. You should observe a clear transition from soluble at low pH to insoluble at high pH.[9]

  • Identify the lowest pH that provides a stable, clear solution. This is your new working buffer condition. Always verify that this new buffer condition does not impact your assay's performance.

Buffer pH Predicted Ionization State Expected Aqueous Solubility
3.0 - 4.0>90% Protonated (R-NH3+)High (Likely soluble)
5.0~50% ProtonatedModerate (May be soluble)
6.0<25% ProtonatedLow (Likely precipitates)
7.4<1% Protonated (R-NH2)Very Low (Insoluble)
Step 4B: The Co-solvent Strategy

If you are bound to a specific pH like 7.4, you must modify the solvent itself to be more accommodating to the hydrophobic molecule. This is achieved by adding a water-miscible organic solvent, known as a co-solvent.[10][11]

Protocol: Co-solvent Titration

  • Prepare several batches of your target buffer (e.g., PBS pH 7.4) containing increasing percentages of a co-solvent.

  • Start with DMSO, as your stock is already in it. Test final concentrations of 1%, 2%, 5%, and 10% DMSO (v/v).

  • Dilute your stock into each co-solvent buffer mix and observe for precipitation.

  • Identify the minimum percentage of co-solvent required to maintain solubility. Using the lowest possible concentration is crucial to minimize potential artifacts in biological assays.

Table of Common Co-solvents

Co-SolventTypical Conc. RangeNotes
DMSO 0.1% - 5%Excellent solubilizer but can be toxic to cells at >0.5-1%.
Ethanol 1% - 10%Generally better tolerated by cells but a weaker solvent than DMSO.
PEG 400 1% - 20%Polyethylene glycol 400 is a polymer often used in formulations.
Propylene Glycol 1% - 20%Another common formulation excipient.

Causality Note: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for the nonpolar parts of the drug molecule.[11]

⚠️ Critical Warning: High concentrations of organic solvents can cause buffer salts, particularly phosphates, to precipitate.[12] If you see a crystalline precipitate when adding a co-solvent before adding your compound, it is likely the buffer itself crashing out. In this case, you may need to switch to a more organic-soluble buffer system like TRIS or HEPES.

Step 5: Combining Strategies

If neither strategy alone works at assay-compatible levels, a combination is the logical next step. For example, you might find that the compound is soluble at pH 6.0, but your assay requires a pH closer to 7. You may find that a buffer at pH 6.5 containing just 1% DMSO provides the stability you need, representing a compromise that both your compound and your assay can tolerate.

Part 4: Advanced Strategies & Final Considerations

Q6: I've tried everything and still see precipitation at my desired concentration. What else can I do?

A: If standard pH and co-solvent manipulations are insufficient, advanced formulation techniques may be necessary. These typically require more specialized expertise.

  • Solubilizing Excipients:

    • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are bucket-shaped molecules that can encapsulate the hydrophobic part of your compound, presenting a hydrophilic exterior to the water, thereby increasing solubility.

    • Surfactants (e.g., Tween® 80, Kolliphor® EL): Above their critical micelle concentration, surfactants form micelles that can sequester the insoluble compound in their hydrophobic cores.

  • Physical Methods:

    • Sonication: Using an ultrasonic bath can provide the energy to break up small, kinetically-trapped aggregates, but it may not improve thermodynamic solubility.

    • Particle Size Reduction: For suspensions, reducing the particle size (nanomilling) can dramatically increase the dissolution rate, which can be beneficial for absorption in in-vivo studies.[13][14]

Q7: How can I be sure my compound is stable in my final buffer formulation?

A: Solubility is not the same as stability. Aromatic amines can be susceptible to oxidative degradation.[4] Once you have a visually clear solution, it is best practice to confirm its stability over the time course of your experiment.

Recommended Stability Check:

  • Prepare your final, solubilized formulation.

  • Keep one aliquot at your experimental temperature (e.g., 37°C) and a control aliquot at 4°C.

  • After the duration of your experiment (e.g., 24 hours), visually inspect both for any signs of precipitation (haziness, crystals).

  • For a more rigorous check, analyze the samples by HPLC to see if the concentration of the parent compound has decreased or if new degradation peaks have appeared.

By following this guide, you can move from empirical, trial-and-error guesswork to a rational, hypothesis-driven workflow to overcome the solubility challenges of this compound.

References

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80779, 3'-Amino-4'-methoxyacetanilide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4113360, N-(4-amino-3-methoxyphenyl)acetamide. PubChem. [Link]

  • Al-Akayleh, F., et al. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Averina, M., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. [Link]

  • University of York. (n.d.). Solubility and pH of amines. [Link]

  • Dahlin, J. L., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Clark, J. (2023). The Basicity of Amines. Chemistry LibreTexts. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutica. [Link]

  • Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • StudyForce. (2019, August 22). Boiling Points and Solubility of Amines. YouTube. [Link]

  • ResearchGate. (2022, June 9). How to prevent precipitation in lysis buffer?. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Stability Optimization for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide . This response is structured as a direct-to-user support portal, prioritizing chemical logic and practical troubleshooting over generic advice.

Status: Active Scientist: Dr. A. Vance, Senior Application Scientist Subject: Preventing degradation in long-term biological assays (24h–72h).[1]

Executive Summary: The Molecule's Vulnerability

You are likely experiencing oxidative instability or precipitation rather than hydrolytic cleavage.[1]

This molecule contains a 3-amino-4-methylaniline core.[1] While the amide linkage (methoxyacetamide) is relatively robust at neutral pH, the free primary amine (


) on the electron-rich toluene ring is highly susceptible to auto-oxidation.[1] This results in the formation of colored impurities (pink/brown quinone imines) and azo-dimers, particularly when dissolved in DMSO that has absorbed atmospheric water.

Key Stability Risks:

  • Auto-oxidation: Rapid in solution, accelerated by light and high pH.[1]

  • Hygroscopicity of DMSO: Wet DMSO lowers solubility and catalyzes degradation.[1]

  • Photolysis: Aromatic amines are light-sensitive.[1]

Interactive Troubleshooting Guide

Phase 1: Stock Solution Management

Is your stock solution turning pink or brown?

The Issue: The "pinking" indicates the formation of oxidation products (likely quinonoids) driven by dissolved oxygen in the solvent.

The Protocol:

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <0.005%).[1] Avoid standard laboratory-grade DMSO that has been opened multiple times.[1]

  • Inert Atmosphere: You must purge the headspace of your vial with Argon or Nitrogen after every use.[1]

  • Concentration: Store at the highest feasible concentration (e.g., 10–50 mM). Dilute solutions oxidize faster due to higher solvent-to-solute oxygen ratios.[1]

  • Storage: Store at -20°C or -80°C in amber glass vials. Avoid polypropylene (plastic) for long-term storage if possible, as it is permeable to oxygen.[1]

Phase 2: Assay Buffer Compatibility

Is the compound losing potency or precipitating after 24 hours?

The Issue: The methoxyacetamide tail adds polarity, but the toluene core is lipophilic. In aqueous buffers (PBS/Media), the compound may crash out or oxidize before it hits the target.

The Protocol:

  • Antioxidant Supplementation: Add Ascorbic Acid (100 µM) or TCEP (500 µM) to your assay buffer.[1] Avoid DTT if working with metal-dependent enzymes, as it chelates metals.[1]

  • Carrier Protein: Ensure your assay buffer contains 0.1% BSA or HSA.[1] Albumin acts as a "sink" to keep lipophilic small molecules in solution and buffers against oxidation.[1]

  • Solvent Limit: Keep final DMSO concentration <1% (v/v), but ensure it is thoroughly mixed to prevent local "hotspots" of precipitation.

Visualizing the Degradation Pathway

Understanding how the molecule breaks down allows you to prevent it.

DegradationPathway Compound N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide (Active) Oxidation Oxidative Radical Formation Compound->Oxidation O2, Light, pH > 7.5 Hydrolysis Amide Hydrolysis (Slow, pH > 9) Compound->Hydrolysis H2O, High Temp Quinone Quinone Imine (Pink/Brown Impurity) Oxidation->Quinone -2H, -2e Dimer Azo Dimer (Inactive Precipitate) Quinone->Dimer Polymerization Fragment 2-Methoxyacetic acid + Diaminotoluene Hydrolysis->Fragment Cleavage

Figure 1: The primary degradation route is oxidative (Red/Yellow path), leading to colored impurities.[1] Hydrolysis (Green path) is secondary and less likely at physiological pH.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO for my stock? A: Generally, no . While ethanol is less hygroscopic than DMSO, it is much more volatile.[1] Evaporation leads to concentration changes that ruin quantitative assays.[1] Furthermore, ethanol does not stabilize the polar-apolar balance of this specific molecule as well as DMSO.[1]

Q: My LC-MS shows a peak at M+16. What is it? A: This is the N-oxide or hydroxylated byproduct.[1] It confirms oxidation is occurring.[1] Implement the Argon purge and Ascorbic acid protocols immediately.

Q: Is the methoxy group liable to cleavage? A: Ether cleavage (demethylation) usually requires harsh conditions (e.g., BBr3, strong acids) or specific metabolic enzymes (CYP450s) in liver microsomes. In a standard biochemical buffer or cell media, the methoxy ether is stable.

Comparative Stability Data

The following table summarizes stability across different conditions based on structural class behavior (Amino-anilines).

ConditionStability EstimatePrimary RiskMitigation
DMSO (Anhydrous), -20°C > 12 MonthsMoisture absorptionUse single-use aliquots; Argon purge.[1]
DMSO (Wet), RT < 48 HoursOxidation (Pink color)Discard stock. Do not attempt to use.
PBS (pH 7.4), 37°C 12–24 HoursOxidation / PrecipitationAdd 100 µM Ascorbate + 0.1% BSA.
Cell Media + Serum, 37°C 24–48 HoursProtein Binding / Metab.[1]Serum proteins stabilize solubility but reduce free fraction.[1]

Recommended Optimization Workflow

Follow this decision tree to optimize your specific assay conditions.

OptimizationWorkflow Start Start Assay Optimization CheckSolubility Check Solubility in Buffer (Visual/Nephelometry) Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation AddBSA Add 0.1% BSA or 0.01% Tween-20 Precipitation->AddBSA Yes CheckColor Check for Color Change (Pink/Brown) Precipitation->CheckColor No AddBSA->CheckColor Oxidation Color Change Observed? CheckColor->Oxidation AddAntiOx Add 100µM Ascorbic Acid or TCEP Oxidation->AddAntiOx Yes Proceed Proceed to Data Collection Oxidation->Proceed No AddAntiOx->Proceed

Figure 2: Step-by-step logic to stabilize the compound in aqueous media.

References

  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.

    • Relevance: Establishes the baseline for DMSO hygroscopicity and compound degrad
  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1]

    • Relevance: Provides the protocol for using BSA/HSA to maintain solubility of lipophilic amines in assays.
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

    • Relevance: Discusses the reactivity of anilines and their potential to form interfering oxid
  • PubChem Compound Summary. (n.d.). "N-(3-amino-4-methylphenyl)acetamide."[1] National Center for Biotechnology Information.[1]

    • Relevance: Provides physicochemical properties for the core structural analog to predict solubility and logP.[1]

Sources

Technical Support Center: Analytical Refinement for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: High-Sensitivity Impurity Profiling & Quantitation[1][2]

Introduction: The Analytical Challenge

You are likely analyzing N-(3-Amino-4-methylphenyl)-2-methoxyacetamide as a process-related impurity (PRI) or a potential genotoxic impurity (PGI) in the synthesis of tyrosine kinase inhibitors.[1][2] Structurally, this molecule presents a "dual-personality" challenge for chromatographers:

  • The Aniline Core (3-Amino-4-methylphenyl): This moiety is weakly basic (pKa ~4.5–5.0), prone to oxidation, and notorious for interacting with free silanols on HPLC columns, leading to severe peak tailing.[1][2]

  • The Amide Tail (2-methoxyacetamide): This adds polarity, affecting retention behavior in reverse-phase systems.[1][2]

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this molecule.

Module 1: Method Development & Optimization

Chromatographic Separation Strategy

Standard C18 methods often fail with aniline derivatives due to secondary interactions.[1][2] You must control the ionization state of the free amine.

The "Golden Rule" of pH:

  • Low pH (pH < 3.0): The amine is fully protonated (

    
    ).[1][2] It is highly polar and elutes early (poor retention).[1][2]
    
  • High pH (pH > 8.0): The amine is neutral (

    
    ).[1][2] It retains well and peak shape improves as silanol interactions are suppressed.[1][2] This is the preferred approach if your column can withstand it.
    

Recommended Protocol (Starting Point):

ParameterSpecificationRationale
Column Hybrid Particle C18 (e.g., BEH C18) or Phenyl-HexylHybrid particles tolerate high pH (up to 12).[1][2] Phenyl-Hexyl offers unique

selectivity for the aromatic ring.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2]0)Keeps the aniline neutral for better retention and peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds compared to Methanol.[1][2]
Flow Rate 0.3 – 0.5 mL/min (UPLC/UHPLC)Optimized for mass transfer efficiency.[1][2]
Detection UV @ 245 nm (Primary) / MS (ESI+)The aniline ring absorbs strongly at ~240-250nm.[1][2]
Visualization: Method Development Workflow

MethodDevelopment Start Start: Method Development pKa_Check Analyze pKa (~4.8) Start->pKa_Check Col_Select Select Column Chemistry pKa_Check->Col_Select Branch_pH pH Strategy Selection Col_Select->Branch_pH High_pH High pH (pH 10) Ammonium Bicarbonate Branch_pH->High_pH Preferred (Better Peak Shape) Low_pH Low pH (pH 2.5) 0.1% Formic Acid Branch_pH->Low_pH Alternative (If MS sensitivity demands) Hybrid_Col Use Hybrid C18 (BEH) High_pH->Hybrid_Col PFP_Col Use PFP / F5 Column (For polar retention) Low_pH->PFP_Col Opt_Grad Optimize Gradient (5% -> 95% B) Hybrid_Col->Opt_Grad PFP_Col->Opt_Grad Final_Val Validation (ICH Q2) Opt_Grad->Final_Val

Caption: Decision tree for selecting column chemistry and pH based on the aniline moiety's ionization state.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users analyzing aniline-acetamide derivatives.

Q1: Why is my analyte peak tailing significantly (As > 1.5)?

Diagnosis: This is the classic "Silanol Effect."[1][2] The positively charged amine (if pH < 5) interacts with negatively charged residual silanols on the silica surface. Corrective Actions:

  • Switch to High pH: Use a buffer at pH 10.0 (e.g., 10mM Ammonium Bicarbonate).[1][2] This neutralizes the amine and the silanols.

  • Add an Ion-Pair Reagent: If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1][2] The trifluoroacetate anion pairs with the amine, masking the charge. Note: TFA suppresses MS signal.

  • Change Column: Switch to a "Charged Surface Hybrid" (CSH) column, which is surface-modified to repel basic compounds.[1][2]

Q2: I see "Ghost Peaks" or gradual degradation of the sample. What is happening?

Diagnosis: Aniline derivatives are susceptible to oxidation, turning into azo-compounds or quinone imines, especially in solution.[1] Corrective Actions:

  • Amber Glassware: Strictly required. Light accelerates oxidation.[1][2]

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.

  • Autosampler Temp: Keep the autosampler at 4°C.

  • Diluent Choice: Avoid 100% organic diluents. Use 90:10 Water:ACN to minimize evaporation and solubility issues.[1][2]

Q3: My Limit of Quantitation (LOQ) is too high for Genotoxic Impurity (GTI) limits.

Diagnosis: UV detection is often insufficient for ppm-level analysis required by ICH M7. Corrective Actions:

  • Switch to SIM Mode (MS): Use Selected Ion Monitoring (SIM) on a Single Quadrupole MS.

    • Target Ion: [M+H]+ = 223.1 Da (Calculated based on MW ~222.24).[1][2]

  • Derivatization (Last Resort): If MS is unavailable, derivatize the primary amine with fluorescamine for fluorescence detection (Ex 390nm / Em 475nm).[1][2]

Module 3: Sample Preparation Protocol

Objective: Isolate the analyte from a complex drug substance matrix with minimal degradation.

StepActionTechnical Note
1. Weighing Weigh 10.0 mg of sample into an Amber volumetric flask.Protects from photo-oxidation.
2.[1][2] Dissolution Dissolve in 5 mL DMSO or Methanol.Ensure complete solubility of the matrix.
3. Dilution Dilute to volume with 0.1% Formic Acid in Water.[1][2]Acidic environment temporarily stabilizes the amine against oxidation during the run.
4. Filtration Filter through 0.2 µm PTFE or Nylon filter.[1][2]Avoid PVDF filters, which can bind amines non-specifically.
5.[1] Storage Analyze immediately or freeze at -20°C.Stability is <24 hours at room temperature.[1][2]

Module 4: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Issue_Tailing Peak Tailing Problem->Issue_Tailing Issue_Sens Low Sensitivity Problem->Issue_Sens Issue_Ghost Ghost Peaks Problem->Issue_Ghost Act_pH Increase pH to 10 (Ammonium Bicarb) Issue_Tailing->Act_pH Act_MS Switch to MS (SIM) Target m/z 223.1 Issue_Sens->Act_MS Act_Clean Check Carryover Run Blank Injection Issue_Ghost->Act_Clean Act_Stab Add Antioxidant (Ascorbic Acid) Issue_Ghost->Act_Stab

Caption: Rapid diagnostic flow for common chromatographic anomalies associated with aniline derivatives.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2] [Link]

  • Waters Corporation . Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. Application Note. [Link]

  • PubChem . N-(3-acetamidophenyl)-2-methoxyacetamide (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Agilent Technologies . HPLC Column Troubleshooting Guide. Technical Support Knowledge Base. [Link]

Sources

protocol modifications for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide in different cell lines

[1]

Status: Operational Subject: Assay Optimization & Troubleshooting for AMPA-OMe Chemotypes Audience: Medicinal Chemists, Cell Biologists, DMPK Scientists[1]

Executive Summary

Welcome to the technical support hub for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide (herein referred to as AMPA-OMe ).[1] This compound, characterized by its reactive aniline amine (3-position) and a methoxyacetamide tail, presents unique challenges in cellular assays.[1] Its physicochemical profile suggests issues with oxidative stability and cell-line dependent metabolism (specifically N-acetylation).[1]

This guide addresses the discrepancies researchers often face when transitioning this compound from chemical synthesis to biological validation.

Part 1: Critical Protocol Modifications (By Issue)
Issue 1: "The compound precipitates in complete media but looks clear in PBS." [1]

Diagnosis: The "Salting-Out" Effect & Serum Binding.[1] AMPA-OMe is a substituted aniline.[1] While the methoxy group adds polarity, the core is hydrophobic.[1] In PBS (low protein), it may form micro-colloids that appear clear but are not truly dissolved.[1] In complete media, the high ionic strength drives precipitation, or conversely, serum albumin (BSA/FBS) sequesters the compound, reducing free concentration.[1]

Protocol Modification: The "Step-Down" Dilution Method Do not dilute directly from 100% DMSO stock into the cell well.[1] This causes local high-concentration "crashing."[1]

  • Prepare Intermediate Plate: Dilute your 10 mM DMSO stock 1:10 into complete culture media (containing 10% FBS) in a separate tube/plate. Vortex immediately.

    • Why? The serum proteins act as a buffer for lipophilic compounds, preventing crystal nucleation.[1]

  • Equilibration: Incubate this 10x intermediate at 37°C for 30 minutes.

    • Why? This allows the compound to reach binding equilibrium with albumin before interacting with cells.[1]

  • Final Addition: Add the equilibrated intermediate to your cells.

ParameterStandard ProtocolModified AMPA-OMe Protocol
Stock Solvent 100% DMSO100% DMSO (Anhydrous)
Dilution Method Direct addition to wellIntermediate step in 10% FBS media
Max DMSO 0.5% - 1.0%< 0.5% (Anilines are sensitive to DMSO toxicity synergy)
Visual Check Inverted MicroscopeTurbidity meter or Tyndall effect check (laser pointer)
Issue 2: "Potency varies significantly between HeLa, MCF-7, and HepG2 cells."

Diagnosis: Metabolic Divergence (NAT1/NAT2 Acetylation).[1] The free amine at position 3 is a prime substrate for N-Acetyltransferases (NATs) .[1]

  • HeLa cells: High NAT1 expression.[1] They will rapidly convert AMPA-OMe into its di-acetamide metabolite, potentially deactivating it.[1]

  • HepG2 cells: High CYP450 activity.[1] Likely ring hydroxylation.[1]

  • MCF-7 cells: Variable NAT expression.

Protocol Modification: The Metabolic Stability Control You must verify if the compound is being metabolized during the incubation window.[1]

  • The "Ice-Stop" Harvest:

    • At T=0, T=6h, and T=24h, remove 50 µL of supernatant.

    • Immediately add 150 µL of ice-cold Acetonitrile (containing an internal standard like Tolbutamide).[1]

    • Centrifuge and analyze by LC-MS/MS.[1]

  • Use of Inhibitors (Optional Validation):

    • Pre-incubate cells with a broad-spectrum NAT inhibitor (e.g., specific bis-amides, though nonspecific toxicity is a risk) or simply run the assay in a metabolic-null line (e.g., CHO cells) to establish baseline intrinsic potency.[1]

Issue 3: "The media turns pink/brown after 24 hours."

Diagnosis: Auto-oxidation of the Aniline.[1] The 3-amino-4-methylphenyl moiety is electron-rich.[1] In oxygenated media at pH 7.4, it is prone to radical oxidation, forming quinone-imines which are colored and highly cytotoxic (false positives in MTT/CellTiter-Glo assays).[1]

Protocol Modification: Antioxidant Supplementation If your assay allows, supplement the media to stabilize the chemotype.[1]

  • Add Sodium Pyruvate (1 mM): Scavenges hydrogen peroxide generated by auto-oxidation.[1]

  • Limit Light Exposure: Anilines are photolabile.[1] Wrap plates in foil during incubation.

  • Reduce Oxygen Tension: If relevant to the biology (e.g., cancer models), run the assay in hypoxic conditions (1-5% O2), which dramatically stabilizes the amine.[1]

Part 2: Experimental Workflow Visualization

The following diagram illustrates the decision tree for validating AMPA-OMe activity, distinguishing between solubility artifacts, metabolic instability, and true biological activity.

AMPA_OptimizationStartStart: AMPA-OMe AssaySolubilityCheckStep 1: Turbidity Check(PBS vs. Media)Start->SolubilityCheckPrecipitationPrecipitation Detected?SolubilityCheck->PrecipitationModifyProtocolAction: Use Step-DownDilution (with FBS)Precipitation->ModifyProtocolYesStabilityCheckStep 2: Media Color Change(Pink/Brown?)Precipitation->StabilityCheckNoModifyProtocol->StabilityCheckOxidationOxidation Detected?StabilityCheck->OxidationAddAntioxidantAction: Add 1mM Pyruvate& Protect from LightOxidation->AddAntioxidantYesMetabolismCheckStep 3: Cell Line PotencyComparisonOxidation->MetabolismCheckNoAddAntioxidant->MetabolismCheckDiscrepancyPotency Shift > 10x?MetabolismCheck->DiscrepancyLCMSAction: Run LC-MS(Check N-Acetylation)Discrepancy->LCMSYes (HeLa vs CHO)ValidValidated ProtocolDiscrepancy->ValidNoLCMS->Valid

Caption: Decision matrix for troubleshooting AMPA-OMe solubility, oxidative stability, and metabolic variance.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use standard MTT assays for this compound? A: Proceed with caution. The oxidative byproducts of AMPA-OMe can absorb at 570nm (the same wavelength as formazan), leading to false "viability" readings.[1]

  • Solution: Use a luminescence-based ATP assay (e.g., CellTiter-Glo) which is less sensitive to colorimetric interference, or include a "Compound Only" control well (Media + Compound + MTT, no cells) to subtract background absorbance.[1]

Q: How stable is the stock solution? A: In 100% DMSO at -20°C, it is stable for 3-6 months.[1] However, the working solution in media degrades within hours due to the primary amine.[1] Always prepare fresh dilutions. Do not store pre-diluted media plates.[1]

Q: Is the methoxy group essential for solubility? A: Yes. The 2-methoxyacetamide tail provides a crucial hydrogen bond acceptor.[1] Analogs lacking this (e.g., simple acetamides) will have significantly lower aqueous solubility and higher LogP, exacerbating the precipitation issues described in Issue 1.[1]

References
  • PubChem. (2025).[1][2] Compound Summary: N-(3-amino-4-methylphenyl)acetamide (Structural Analog & Class Properties).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2024).[1] Substance Details: Acetamide, N-(3-amino-4-methylphenyl)-.[1][3][4][5] EPA Substance Registry Services.[1] Retrieved from [Link][1][3]

  • Sim, E., et al. (2014).[1] "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology.[1] (Mechanistic source for NAT1/NAT2 metabolism of aniline derivatives).[1] Retrieved from [Link][1]

scaling up the laboratory synthesis of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Ticket ID: SC-2024-DAT-09 Subject: Scale-Up Protocol & Troubleshooting for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide Status: Open [High Priority] Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Scale-Up Challenge

You are transitioning the synthesis of This compound from gram-scale optimization to kilogram-scale pilot production.

The Core Chemical Challenge: The starting material, 2,4-Diaminotoluene (2,4-DAT) , contains two nucleophilic amine sites.[1]

  • N2 (Ortho to Methyl): Sterically hindered.

  • N4 (Para to Methyl): Sterically accessible.[2]

Your target molecule requires acylation exclusively at the N4 position .

  • Success: Kinetic control yields the desired mono-amide.[1]

  • Failure: Thermodynamic equilibration or over-dosing yields the N2-isomer (regio-impurity) or the N2,N4-bis-amide (over-acylated impurity).[1]

This guide provides a self-validating protocol to lock in regioselectivity through reaction engineering, rather than relying on downstream purification.[1]

Module 1: Reaction Engineering (The "Golden Batch" Protocol)

Objective: Achieve >95% Regioselectivity for the N4-position.

The Reaction Logic

We utilize steric differentiation under kinetic control .[1] The reaction must be run cold to magnify the difference in activation energy (


) between the unhindered N4 and the hindered N2 amines.
Validated Protocol (1.0 kg Scale Basis)
ParameterSpecificationRationale
Limiting Reagent 2,4-Diaminotoluene (DAT)Excess DAT acts as a self-scavenger, but 1.0 equiv is standard if using base.[1]
Acylating Agent Methoxyacetyl Chloride (MAC)Stoichiometry: 0.95 - 0.98 equiv.[1] Never exceed 1.0. Undercutting prevents over-acylation.[1]
Base Triethylamine (TEA) or

Scavenges HCl. TEA is preferred for homogeneous kinetics in THF/DCM.[1]
Solvent THF (Anhydrous) or 2-MeTHF Excellent solubility for DAT; keeps the reaction homogeneous until late stages.[1]
Temperature -10°C to 0°C CRITICAL. Higher temps (>5°C) increase N2-acylation rates.[1]
Dosing Rate 0.5 - 1.0 kg/hr (Mass transfer limited)Must maintain

. Accumulation of reagent leads to "hot spots" and bis-amide formation.[1]
Step-by-Step Workflow
  • Charge Reactor A with 2,4-DAT (1.0 wt) and THF (10 vol). Cool to -10°C.

  • Add Base (1.1 equiv) ensuring temp stays < -5°C.

  • Dosing: Charge Methoxyacetyl Chloride (0.95 equiv) into a header tank. Dilute with THF (2 vol) to prevent localized concentration spikes.

  • Reaction: Add MAC solution dropwise over 2–3 hours. Stop agitation immediately if cooling fails.

  • IPC (In-Process Control): Check HPLC after 90% addition.

    • Target: Bis-amide < 2.0%; Unreacted DAT < 5.0%.[1]

  • Quench: Add water (5 vol) to hydrolyze residual acid chloride.

Module 2: Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition you are managing.

ReactionPathway DAT 2,4-Diaminotoluene (Starting Material) TS_N4 TS-N4 (Low Barrier) Kinetic Pathway DAT->TS_N4 k1 (Fast) T < 0°C TS_N2 TS-N2 (High Barrier) Steric Hindrance DAT->TS_N2 k2 (Slow) T > 10°C MAC Methoxyacetyl Chloride MAC->TS_N4 MAC->TS_N2 Target Target Product (N4-Amide) TS_N4->Target Impurity_Iso Regio-Impurity (N2-Amide) TS_N2->Impurity_Iso Impurity_Bis Bis-Amide (Over-reaction) Target->Impurity_Bis + Excess MAC (k3) Impurity_Iso->Impurity_Bis + Excess MAC

Caption: Kinetic competition between N4 (Target) and N2 (Impurity) pathways. Note that the Target can further react to form Bis-Amide if local stoichiometry is uncontrolled.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: My HPLC shows 8% of the Bis-Amide (Di-acylated) impurity. How do I remove it?

  • Diagnosis: You likely had "hot spots" during addition or poor mixing (low Reynolds number in the reactor).

  • Immediate Fix: The Bis-amide is significantly less polar than the mono-amide.[1]

    • Perform a slurry wash in Toluene or MTBE.[1] The target mono-amine is polar and will remain solid/insoluble, while the bis-amide and unreacted DAT often dissolve in non-polar organics.[1]

    • Recrystallization:[1] Dissolve crude in hot Isopropyl Alcohol (IPA) and cool slowly. The bis-amide usually precipitates last or stays in mother liquor.[1]

Q2: The reaction mixture turned black/tarry.

  • Diagnosis: Oxidation of the aniline starting material. 2,4-DAT is highly sensitive to air oxidation, forming azo-polymers.[1]

  • Prevention:

    • Sparge all solvents with Nitrogen for 30 mins before use.

    • Keep the reactor under a positive Nitrogen blanket (

      
       sweep).
      
    • Add Sodium Bisulfite (1% aq) during the workup to reduce oxidized color bodies.

Q3: The filtration is extremely slow (clogging filters).

  • Diagnosis: Formation of fine Triethylamine Hydrochloride (TEA·HCl) salts.[3]

  • Fix: Do not filter the salts directly if they are fine.

    • Aqueous Wash:[1][3] Add water to dissolve the salts before phase separation. The product might precipitate, but salts will dissolve.

    • Crystal Engineering:[1] If the product is the solid, perform a "heat cycle" (Ostwald Ripening). Heat the slurry to 40°C and cool back to 0°C over 2 hours to grow larger particle sizes.

Q4: I am seeing the N2-isomer (Wrong Regioisomer) at >5%.

  • Diagnosis: Temperature excursion.[1][4][5] Even a spike to 10°C for 5 minutes can activate the N2-position.

  • Resolution: You cannot easily separate the regioisomers by crystallization due to similar lattice energies.

    • Action: Reject the batch or purify via column chromatography (not scalable).

    • Next Batch: Lower temp to -15°C and dilute the acid chloride further.

Module 4: Safety & Engineering Controls

Warning: 2,4-Diaminotoluene (DAT) is a Category 1B Carcinogen and Muta. 2.[1]

HazardEngineering ControlPPE Requirement
Dust Inhalation (DAT) Use a Powder Containment Isolator or Split Butterfly Valve for charging solids.[1] Never open bags in open air.[1]PAPR (Powered Air Purifying Respirator) or Full-Face Airline.[1] Double Nitrile Gloves.[1]
Corrosivity (Acid Chloride) Charge via closed loop (peristaltic pump or vacuum transfer).Chemical Splash Goggles + Face Shield.[1] Acid-resistant apron.[1]
Exotherm Runaway Jacketed reactor with active cooling capacity calc'd for

.[1]
Automated dosing cut-off linked to Temp Probe (Interlock set at 5°C).

Module 5: References & Authority

In-Text Citations & Grounding:

  • Regioselectivity Principles: The reactivity difference between para- and ortho-substituted anilines is a fundamental principle of aromatic substitution.[1] The ortho-methyl group in 2,4-DAT creates significant steric strain for the tetrahedral intermediate required for amide formation at N2 [1].

  • Solvent Effects: Use of ethereal solvents (THF) aids in solubilizing the intermediate ammonium salts, preventing encapsulation of unreacted amine, which is a common cause of stalled reactions in toluene [2].

  • Safety Data: Handling of 2,4-diaminotoluene requires strict adherence to carcinogenic protocols as defined by ECHA and OSHA standards [3].[1]

References:

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (General principles of steric effects in amide coupling).

  • Dunn, P. J., et al. Green Chemistry in the Pharmaceutical Industry.[1] Wiley-VCH, 2010 .[1] (Solvent selection for scale-up).

  • European Chemicals Agency (ECHA). Substance Information: 4-methyl-m-phenylenediamine (2,4-Diaminotoluene).[1]

  • Org. Process Res. Dev. Scale-up of Amidation Reactions. (General search for amide scale-up parameters).

End of Guide For further assistance, please upload your HPLC chromatograms to the secure portal referencing Ticket SC-2024-DAT-09.[1][4][6]

Sources

Validation & Comparative

Comprehensive Validation Guide: N-(3-Amino-4-methylphenyl)-2-methoxyacetamide as a Chemical Probe

[1]

Executive Summary & Strategic Rationale

This compound (CAS: 946769-41-1) represents a distinct chemotype within the substituted aniline class.[1][2][3] Often identified in fragment-based drug discovery (FBDD) or high-throughput screening (HTS) campaigns, this molecule possesses a "privileged scaffold" featuring a hydrogen-bond donor (free amine), a hydrophobic core (toluene), and a flexible polar cap (methoxyacetamide).[1]

However, in early-stage discovery, this compound class carries a risk of being a "frequent hitter" due to the potential reactivity of the free aniline or aggregation tendencies.[1] Validation is not merely about confirming activity; it is about ruling out artifacts. [1]

This guide outlines a rigorous, orthogonal validation workflow to distinguish genuine target engagement from assay interference (PAINS, aggregation, or redox cycling).[1] We compare its performance against structural analogs and establish a "Gold Standard" protocol for confirming its utility as a lead series precursor.

Comparative Performance Analysis

To scientifically validate the bioactivity of this compound (referred to here as Compound A ), it must be benchmarked against a Negative Control (structurally similar but inactive) and a Positive Reference (known binder).[1]

Table 1: Comparative Bioactivity & Liability Profile[1]
FeatureCompound A (The Hit)Negative Control (Analog)Positive Reference (Standard)
Structure This compoundN-(4-methylphenyl)-2-methoxyacetamide (Lacks 3-NH₂ group)Target-Specific Inhibitor (e.g., Sunitinib/Geldanamycin depending on target)
Primary Role Fragment Hit / Lead Specificity Check Assay Sensitivity Control
Solubility (PBS) Moderate (~100 µM)High (>200 µM)Variable
Binding Mechanism H-bond donor (NH₂) + Hydrophobic fitHydrophobic only (Loss of H-bond)High-affinity fit
Aggregation Risk Medium (Free aniline can stack)LowLow
Redox Liability Medium (Potential oxidation of aniline)LowLow
Rec.[1][2][4][5] Validation Must use SPR + CETSA Expect >100x loss in potencyExpect <100 nM potency

Analyst Insight: The critical differentiator is the 3-amino group .[1] If the Negative Control retains activity, your assay is likely detecting non-specific hydrophobic interactions or aggregation artifacts rather than specific binding driven by the amine handle.[1]

Orthogonal Validation Workflow

The following workflow is designed to rigorously filter false positives. We move from Biophysical (direct binding) to Cellular (target engagement) to Functional (phenotype).[1]

Diagram: The "Hit-to-Lead" Validation Logic

ValidationWorkflowcluster_controlsCritical ControlsHitPrimary Hit:This compoundSPRStep 1: Surface Plasmon Resonance (SPR)(Direct Binding & Kinetics)Hit->SPR Confirm KD < 50µMDLSStep 2: Dynamic Light Scattering (DLS)(Rule out Aggregation)SPR->DLS Binding ConfirmedArtifactARTIFACT / PAINS(Discard)SPR->Artifact No Binding / Super-stoichiometricCETSAStep 3: CETSA(Cellular Thermal Shift)DLS->CETSA MonodisperseDLS->Artifact Aggregates DetectedValidVALIDATED LEAD(Proceed to SAR)CETSA->Valid Tm Shift > 2°CCETSA->Artifact No ShiftNegCtrlNegative Control:(No 3-NH2 group)NegCtrl->SPR Must show no binding

Caption: Logical flow for validating small molecule hits. Failure at any step (dotted lines) necessitates re-evaluation or discarding the scaffold.

Detailed Experimental Protocols

As a Senior Application Scientist, I recommend avoiding "kit-based" assumptions. These protocols are optimized for fragment-like molecules such as this compound, which often have fast off-rates (

1
Protocol A: Surface Plasmon Resonance (SPR) – Direct Binding

Objective: Prove the compound binds the target protein physically, not just inhibiting enzymatic turnover (which can be mimicked by redox cyclers).[1]

Methodology:

  • Sensor Chip: Use a CM5 or Streptavidin (SA) chip.[1] Immobilize the Target Protein to a low density (~2000 RU) to avoid avidity effects.[1]

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO . Critical: Match DMSO concentration exactly in the analyte samples to avoid "bulk shift" artifacts.

  • Concentration Series: Prepare a 2-fold dilution series of this compound ranging from 0 µM to 200 µM .

  • Injection:

    • Contact time: 60s (fast association expected).

    • Dissociation time: 120s.[1]

    • Flow rate: 30 µL/min.[1]

  • Data Analysis:

    • Fit to a 1:1 Langmuir binding model .

    • Square Wave Check: Fragment hits often show "square wave" sensorgrams (fast on/fast off).[1] If the curve drifts slowly upwards, suspect non-specific aggregation .[1]

    • Stoichiometry (

      
      ):  Calculate theoretical 
      
      
      .[1] If experimental signal >> theoretical
      
      
      , the compound is aggregating on the surface (False Positive).[1]
Protocol B: Cellular Thermal Shift Assay (CETSA) – Target Engagement

Objective: Confirm the compound enters the cell and stabilizes the target protein in a complex biological matrix.[1]

Methodology:

  • Cell Treatment: Treat cells (e.g., HEK293 or Jurkat) with 50 µM of the compound or DMSO control for 1 hour.[1]

  • Heating Gradient: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles (x3) or mild detergent (0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the Target Protein.[1]

  • Validation Criteria:

    • Plot "Remaining Soluble Protein" vs. "Temperature."[1]

    • A right-shift in the melting curve (

      
       shift 
      
      
      2°C) compared to DMSO indicates ligand-induced stabilization.[1]
    • Note: If the Negative Control (lacking the amine) also causes a shift, the interaction is likely non-specific.[1]

Protocol C: Aggregation Counter-Screen (DLS/Detergent)

Objective: Rule out "promiscuous" inhibition caused by the formation of colloidal aggregates that sequester enzymes.[1]

Methodology:

  • Detergent Sensitivity Test: Run your primary biochemical assay (e.g., kinase activity) with and without 0.01% Triton X-100 .[1]

    • Result: If bioactivity disappears with Triton, the compound is an aggregator (Artifact).[1]

    • Result: If bioactivity persists, it is a true binder.[1]

  • Dynamic Light Scattering (DLS): Measure the compound at 50 µM in assay buffer.

    • Pass: Scattering intensity is low; particle radius < 1 nm.[1]

    • Fail: High scattering intensity; particle radius > 100 nm (colloidal formation).[1]

Scientific Integrity & Troubleshooting

The "Aniline Liability"

The 3-amino-4-methylphenyl moiety is susceptible to oxidation.[1] In cellular assays, this can lead to the formation of reactive iminoquinone species which covalently modify cysteine residues non-specifically.[1]

  • Mitigation: Always include 1 mM DTT or TCEP in biochemical buffers to maintain a reducing environment, preventing false positives derived from oxidation products.[1]

Interpretation of Data[1][2][4][5][6][7][8][9]
  • Scenario 1: High Potency, Low Specificity. If the compound inhibits the target but also inhibits unrelated enzymes (e.g., Luciferase, AmpC beta-lactamase), it is a PAINS compound.[1]

  • Scenario 2: Weak Potency, High Specificity. This is the ideal "Fragment Hit."[1]

    
     might be high (10-50 µM), but if the binding is strictly 1:1 (SPR) and dependent on the 3-amino group, it is a valid starting point for medicinal chemistry optimization.[1]
    

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. [Link][1]

  • Erlanson, D. A., et al. (2016).[1] Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery. [Link][1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols. [Link][1]

  • Thorne, N., et al. (2010).[1] Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts. Current Opinion in Chemical Biology. [Link]

A Strategic Guide to Deconvoluting the Molecular Target of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising phenotypic screening hit to a viable drug candidate is fraught with challenges. A critical, often formidable, milestone in this journey is the identification of the compound's molecular target. This guide provides a comprehensive, technically-grounded strategy for confirming the molecular target of a novel bioactive compound, using N-(3-Amino-4-methylphenyl)-2-methoxyacetamide (herein referred to as "Compound X") as a case study.

The discovery of a small molecule with a desirable effect in a cell-based (phenotypic) screen is a moment of significant potential. However, without knowing the specific protein or pathway it interacts with, further rational drug development and optimization are impossible. The process of "target deconvolution" is therefore not just a necessary step but the very foundation upon which a successful drug discovery program is built.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged workflow that mirrors the investigative process in a real-world laboratory setting. We will explore a sequence of experimental choices, explaining the causality behind each step, and compare alternative methodologies to provide a holistic view of the target identification landscape.

Phase 1: Hypothesis Generation - Casting a Wide Net

Before committing to resource-intensive biochemical assays, it is prudent to generate a shortlist of plausible candidate targets. This initial phase combines computational approaches with broad, unbiased screening methods to narrow the field of possibilities.

Scientific Rationale: The goal of this phase is efficiency. By leveraging predictive algorithms and high-throughput screening, we can prioritize experimental efforts on the most likely target classes, saving invaluable time and resources.

Comparison of Initial Screening Methodologies
Method Principle Advantages Limitations Typical Use Case
Affinity Chromatography-Mass Spectrometry (AC-MS) Compound X is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from cell lysate.[2][3]Directly identifies binding partners; can capture stable protein complexes.Requires chemical modification of Compound X, which may alter its binding activity; prone to identifying nonspecific binders.[2]Excellent for high-affinity interactions and when a suitable linker can be attached without disrupting bioactivity.
CRISPR-Cas9 Genetic Screens A library of cells, each with a different gene knocked out, is treated with Compound X.[4][5] Cells where the target (or a critical pathway member) is knocked out will show altered sensitivity (resistance or sensitization).[6][7]Unbiased, genome-wide approach; does not require compound modification; provides functional context.[5]Identifies genes essential for the compound's activity, which may not be the direct binding target; can be complex to execute and analyze.[4]Powerful for compounds with a clear and selectable phenotypic endpoint (e.g., cell death, growth arrest).

For Compound X, a parallel approach is recommended. An initial AC-MS screen can provide a direct list of potential binders, while a concurrent CRISPR screen can offer functional validation and identify essential pathway components that might be missed by affinity purification alone.

G cluster_0 Phase 1: Hypothesis Generation start Novel Compound X (Phenotypic Hit) ac_ms Affinity Chromatography- Mass Spectrometry (AC-MS) start->ac_ms crispr CRISPR-Cas9 Loss-of-Function Screen start->crispr candidates List of Candidate Binding Proteins & Genes ac_ms->candidates Direct Binders crispr->candidates Functional Modulators

Caption: Phase 1 Workflow for Target Hypothesis Generation.

Phase 2: Verifying Direct Target Engagement in a Cellular Context

With a list of high-priority candidates, the next crucial step is to confirm direct physical binding between Compound X and the putative target(s) within the complex milieu of an intact cell. This step is critical for eliminating nonspecific "sticky" proteins identified in Phase 1 and for validating the biological relevance of the interaction.

Scientific Rationale: Proving that a compound binds its target in a test tube is necessary but not sufficient. Demonstrating this engagement in a live-cell environment provides much stronger evidence that the interaction is relevant to the compound's observed phenotype.

Comparison of Label-Free Target Engagement Assays

Label-free methods are highly advantageous as they do not require modification of the small molecule, preserving its native activity.[8][9] Two leading techniques are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of a target protein.[10] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified.[11][12]Gold standard for in-cell target engagement; can be adapted to high-throughput formats.[10][13]Requires a specific antibody for detection (e.g., Western blot); may not work for all proteins.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects a target protein from degradation by proteases.[14][15] Cell lysates are treated with the compound, then with a protease, and the remaining target protein is quantified.[8][16]Does not require heating; can be a good alternative if CETSA fails.[17]Typically performed in lysates, which is less biologically relevant than intact cells; protease activity can be difficult to control.

CETSA is often the preferred method due to its robust nature and applicability in intact cells.[10] We will detail a CETSA protocol to validate a hypothetical top candidate for Compound X: Kinase Y .

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Kinase Y

Objective: To determine if Compound X treatment increases the thermal stability of Kinase Y in intact cells, indicating direct binding.

Materials:

  • HEK293 cells (or other relevant cell line expressing Kinase Y)

  • Compound X (10 mM stock in DMSO)

  • Vehicle (DMSO)

  • Complete cell culture medium (DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody specific for Kinase Y

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • PCR machine or thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 10 cm dishes and grow to ~80-90% confluency.

    • Treat cells with 10 µM Compound X or an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by scraping into PBS and pellet by centrifugation.

    • Resuspend the cell pellet in PBS and divide into 8 equal aliquots in PCR tubes (4 for vehicle, 4 for Compound X).

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat each set of 4 tubes to a different temperature (e.g., 45°C, 50°C, 55°C, 60°C) for 3 minutes. Leave one aliquot from each group at room temperature as a non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against Kinase Y.

    • Incubate with the HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence imager and quantify band intensity.

Expected Results & Interpretation:

The results can be summarized in a table and plotted as a "melting curve."

Temperature (°C) Soluble Kinase Y (Vehicle) Soluble Kinase Y (Compound X)
Room Temp100%100%
4595%98%
5070%90%
5530%65%
605%25%

In the presence of Compound X, Kinase Y remains soluble at higher temperatures compared to the vehicle control. This "thermal shift" is strong evidence of direct binding and target engagement in a cellular environment.[18]

Phase 3: Functional Validation - Linking Binding to Activity

Confirming that Compound X binds to Kinase Y is a major breakthrough. The final step is to demonstrate that this binding event leads to a functional consequence, thereby linking target engagement to the original cellular phenotype.

Scientific Rationale: A compound can bind to a protein without modulating its function (non-functional binding). This phase is the ultimate proof-of-concept, confirming that the identified target is not just a binding partner but is functionally relevant to the compound's mechanism of action.

If Kinase Y is the true target, its inhibition by Compound X should lead to a measurable change in a downstream signaling event. A common method for this is to measure the phosphorylation of a known substrate of Kinase Y.

G cluster_1 Phase 3: Functional Validation compound Compound X kinase_y Kinase Y (Hypothesized Target) compound->kinase_y Inhibits substrate Substrate Z kinase_y->substrate Phosphorylates p_substrate Phospho-Substrate Z (p-Z) phenotype Cellular Phenotype p_substrate->phenotype Leads to

Caption: Hypothetical Signaling Pathway for Compound X.

Detailed Protocol: Downstream Phosphorylation Assay

Objective: To measure the effect of Compound X on the phosphorylation of Substrate Z, a known downstream target of Kinase Y.

Procedure:

  • Cell Treatment: Treat cells with increasing concentrations of Compound X (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2 hours). Include a known Kinase Y inhibitor as a positive control.

  • Lysis: Lyse the cells and collect the supernatant as described in the CETSA protocol.

  • Western Blot:

    • Perform Western blotting as previously described.

    • Use two primary antibodies: one that recognizes the phosphorylated form of Substrate Z (p-Z) and one that recognizes total Substrate Z (for loading control).

  • Quantification: Quantify the band intensities for p-Z and total Z. Calculate the ratio of p-Z to total Z for each concentration of Compound X.

Expected Results & Interpretation:

Compound X (µM) Ratio of p-Z / Total Z
0 (Vehicle)1.00
0.10.85
10.45
100.15
1000.05

The data should show a dose-dependent decrease in the phosphorylation of Substrate Z upon treatment with Compound X. This functional data, combined with the direct binding data from CETSA, provides a self-validating and conclusive case that this compound achieves its biological effect through the direct inhibition of Kinase Y.

By systematically progressing through these phases of hypothesis generation, direct engagement validation, and functional confirmation, researchers can confidently and efficiently deconvolute the molecular target of any novel bioactive compound, paving the way for its successful development as a chemical probe or therapeutic agent.

References

  • Smolecule. (2023, November 24). N-(2-amino-3-hydroxypropyl)-2-(3-methoxy-4-methylphenyl)acetamide.
  • PubChem. N-(4-amino-3-methoxyphenyl)acetamide. Available from: [Link]

  • US EPA. Acetamide, N-(3-amino-4-methylphenyl)- - Substance Details. Available from: [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Alka, K., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available from: [Link]

  • Mejillano, M., et al. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available from: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PubMed Central. Available from: [Link]

  • Gilbert, L. A., et al. (2017). CRISPR approaches to small molecule target identification. PubMed Central. Available from: [Link]

  • Wang, X., et al. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available from: [Link]

  • Lomenick, B., et al. (2011, March 1). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]

  • Muchiri, R. N., & van Breemen, R. B. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]

  • Lomenick, B., et al. (2009, November 24). Target identification using drug affinity responsive target stability (DARTS). PNAS. Available from: [Link]

  • Nuvisan. Target identification, validation and deconvolution. Available from: [Link]

  • Prudent, R., et al. (2023, June 29). Affinity selection mass spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available from: [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. PubMed Central. Available from: [Link]

  • Cellecta. (2021, May 18). Phenotypic screening hit target deconvolution using CRISPR/Cas9 screening technology | AAPS 2021. YouTube. Available from: [Link]

  • JoVE. (2019, June 24). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Available from: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Frontiers. (n.d.). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Available from: [Link]

  • PubMed Central. (n.d.). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available from: [Link]

  • MedChemComm. (2013, December 4). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available from: [Link]

  • PubChem. N-(3-acetamidophenyl)-2-methoxyacetamide. Available from: [Link]

  • Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]

  • Europe PMC. (n.d.). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Available from: [Link]

  • Boron Molecular. Buy N-(4-methoxy-2-methylphenyl)acetamide. Available from: [Link]

  • PubChem. N-(3-amino-4-methylphenyl)acetamide. Available from: [Link]

Sources

structure-activity relationship (SAR) studies of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive Structure-Activity Relationship (SAR) study framework for N-(3-Amino-4-methylphenyl)-2-methoxyacetamide and its analogs.[1] This scaffold acts as a critical "privileged structure" in medicinal chemistry, particularly serving as a precursor for benzimidazole-based kinase inhibitors , epigenetic modulators , and microtubule-targeting agents .[1]

The guide compares the primary scaffold against key structural alternatives (regioisomers and side-chain variants) to assist researchers in lead optimization.

Executive Summary & Scaffold Analysis

Compound Identity:

  • IUPAC Name: this compound[1][2][3][4]

  • Core Scaffold: 2,4-Diaminotoluene (DAT) derivative.[1]

  • Key Functional Motifs:

    • Methoxyacetyl Tail: Provides a hydrogen bond acceptor (ether oxygen) and improves aqueous solubility compared to simple acetamides.[1]

    • Toluene Core: The 4-methyl group provides hydrophobic bulk and restricts conformation.[1]

    • Free Amine (3-NH2): The primary vector for further elaboration (e.g., cyclization, coupling to heterocycles).[1]

Therapeutic Relevance: This specific acetamide is a high-value intermediate.[1] The ortho-relationship between the free amine (C3) and the methyl group (C4), combined with the meta-positioned amide, makes it an ideal precursor for Type II Kinase Inhibitors (mimicking the Imatinib binding mode) or Benzimidazoles (via cyclization).[1]

Comparative Overview of Analogs
FeaturePrimary Scaffold (Methoxy)Analog A (Lipophilic)Analog B (Bioisostere)Analog C (Regioisomer)
Structure 2-MethoxyacetamideAcetamide (No ether)2-EthoxyacetamideN-(4-Amino-2-methylphenyl)-...[1]
LogP (Calc) ~0.04 (Balanced)~0.5 (More Lipophilic)~0.6 (Steric Bulk)Similar
Solubility High (H-bond acceptor)ModerateModerateHigh
Metabolic Stability Moderate (O-dealkylation risk)HighLow (O-dealkylation)Equivalent
Primary Utility Balanced Lead Hydrophobic Pocket ProbeSteric Tolerance ProbeGeometry/Vector Check

Detailed Structure-Activity Relationship (SAR) Strategies

To optimize this scaffold, the SAR study must be divided into three zones: The Tail (Solubilizing Group), the Core (Scaffold Geometry), and the Warhead (Free Amine Derivatization).[1]

Strategy 1: The Tail Modification (Physicochemical Tuning)

The 2-methoxyacetamide group is often chosen to improve the "drug-likeness" of the aniline core.[1]

  • Hypothesis: The ether oxygen interacts with solvent or specific residues (e.g., hinge region water networks) in the target protein.[1]

  • Comparison:

    • Vs. Acetamide (–CH3): Removing the oxygen increases lipophilicity.[1] If potency drops, the ether oxygen is a critical H-bond acceptor.[1]

    • Vs. Trifluoroacetamide (–CF3): Increases metabolic stability and lipophilicity but withdraws electrons, reducing the nucleophilicity of the phenyl ring (affecting the reactivity of the free amine).[1]

Strategy 2: Regioisomer Scanning (Vector Analysis)

The position of the substituents on the phenyl ring dictates the vector of the substituents in the binding pocket.[1]

  • Primary: N-(3-Amino-4-methylphenyl)...[1][2][3][4][5][6][7][8][9] (Amine and Methyl are ortho; Amide is meta to amine).[1]

  • Comparator (Analog C): N-(4-Amino-2-methylphenyl)-2-methoxyacetamide.[1]

    • Effect: This shifts the exit vector of the amide chain by ~60 degrees.[1] This is crucial for checking if the inhibitor tail points towards the solvent front or clashes with the roof of the binding pocket.[1]

Strategy 3: The "Warhead" Elaboration (Functional SAR)

The free amine (3-NH2) is rarely the endpoint.[1] It is the site for coupling to the "Head Group" (e.g., a pyrimidine or quinazoline).[1]

  • Protocol: React the primary scaffold with 2-chloropyrimidine.

  • Readout: If the Methoxyacetamide analog retains potency while the Acetamide analog loses it, the methoxy group is likely engaging a specific ribose-pocket interaction (common in kinase inhibitors).[1]

Experimental Protocols

Workflow 1: Synthesis of the Core Scaffold

Self-Validating Step: The distinct NMR shift of the methoxy protons (~3.4 ppm, singlet) confirms the successful acylation without over-acylation of the second amine.[1]

  • Starting Material: 2,4-Diaminotoluene (DAT).[1]

  • Reagent: Methoxyacetyl chloride (1.0 eq) or Methoxyacetic acid + HATU.

  • Conditions: DCM, TEA, 0°C to RT, 2 hours.

  • Purification: The mono-acylated product precipitates or is separated via column chromatography (Hexane/EtOAc).[1] Note: The 4-amino group is more nucleophilic; however, steric hindrance from the 4-methyl group often directs acylation to the 3-position or yields a mixture requiring separation.[1]

    • Correction: In 2,4-diaminotoluene, the 4-amino group is para to the methyl and less hindered than the 2-amino group (which is ortho to methyl).[1] Wait, the target is N-(3-amino-4-methylphenyl) .[1][2][3][4][5][6][8][9][10]

    • Structure Correction: 3-amino-4-methylphenyl implies the parent is Toluene.[1] Methyl is at 1.[1] Amine at 3.[1][2][3][4][5][6][7][8][9][10][11] Amine at 4? No, that's diamine.[1]

    • Target Structure: The amide is at position 1 (relative to phenyl).[1][8] Methyl at 4.[1][2][3][4][5][6][8][9][10] Amine at 3.[1][2][3][4][5][6][7][8][9][10][11]

    • Synthesis Route: Start with 4-methyl-3-nitroaniline .[1] Acylate the aniline with methoxyacetyl chloride.[1] Then reduce the nitro group to the amine.[1] This ensures perfect regioselectivity.[1]

Protocol (Regioselective Route):

  • Acylation: Dissolve 4-methyl-3-nitroaniline (10 mmol) in DCM (50 mL). Add Pyridine (12 mmol).[1] Dropwise add Methoxyacetyl chloride (11 mmol).[1] Stir 3h.

  • Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C. Hydrogenate (H2 balloon) for 12h.

  • Validation: LCMS shows M+H 195.2. 1H NMR confirms disappearance of nitro-aromatic signals and appearance of broad NH2 peak.[1]

Workflow 2: Comparative ATPase/Kinase Assay

To validate the SAR, use a standard ADP-Glo™ or Lance® Ultra assay (depending on the target, e.g., VCP or a Kinase).[1]

  • Preparation: Dissolve compounds in 100% DMSO (10 mM stock).

  • Dilution: Serial 3-fold dilution in Assay Buffer.

  • Incubation: Incubate Compound + Enzyme (15 min). Add ATP/Substrate (60 min).[1]

  • Detection: Add Detection Reagent. Read Luminescence/Fluorescence.

  • Analysis: Fit curves to Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).

Visualizations

Figure 1: SAR Decision Tree & Synthesis Logic

SAR_Flow Start Target Scaffold: N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide Route_A Path A: Head Modifications (Physicochemical) Start->Route_A Optimize Solubility Route_B Path B: Core Modifications (Vector/Geometry) Start->Route_B Optimize Fit Route_C Path C: Downstream Coupling (Active Inhibitor Synthesis) Start->Route_C Library Generation Ana_1 Analog 1: Acetamide (Test H-Bond Acceptor) Route_A->Ana_1 Ana_2 Analog 2: 2-Ethoxyacetamide (Test Steric Limit) Route_A->Ana_2 Ana_3 Regioisomer: N-(4-Amino-2-methyl...) (Test Exit Vector) Route_B->Ana_3 Prod_X Benzimidazole Derivative (Cyclization) Route_C->Prod_X Aldehyde + Oxidant Prod_Y Urea/Amide Derivative (Kinase Inhibitor) Route_C->Prod_Y Isocyanate/Acid Cl

Caption: Logical flow for optimizing the this compound scaffold, separating physicochemical tuning from geometric optimization.

Figure 2: Regioselective Synthesis Pathway

Synthesis Step1 Start: 4-methyl-3-nitroaniline Interm Intermediate: N-(4-methyl-3-nitrophenyl)- 2-methoxyacetamide Step1->Interm Acylation Reagent1 Methoxyacetyl Chloride Pyridine, DCM Reagent1->Step1 Final Final Product: N-(3-Amino-4-methylphenyl)- 2-methoxyacetamide Interm->Final Reduction Reagent2 H2, Pd/C MeOH Reagent2->Interm

Caption: Regioselective synthesis route ensuring the methoxyacetamide group is installed at the correct position relative to the methyl group.

Comparative Data Summary

The following table summarizes hypothetical performance metrics based on standard SAR principles for this class of anilides.

Compound IDR-Group (Tail)Core SubstitutionCalc.[1] LogPPredicted SolubilityPrimary Application
Lead (946769-41-1) -CH2-O-CH3 3-NH2, 4-Me 0.04 High General Purpose Intermediate
Analog 1-CH33-NH2, 4-Me0.52ModerateHydrophobic Binding Pockets
Analog 2-CH2-O-CH2CH33-NH2, 4-Me0.85ModerateProbing Steric Depth
Analog 3-CF33-NH2, 4-Me1.20LowMetabolic Stability Check
Analog 4 (Iso)-CH2-O-CH34-NH2, 2-Me0.04HighVector/Geometry Control

References

  • PubChem. "N-(3-amino-4-methylphenyl)acetamide Compound Summary."[1][10] National Library of Medicine.[1] [Link]

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] (General reference for Kinase SAR methodology utilizing diamino-toluene scaffolds).

  • Zhou, H., et al. "Structure-Activity Relationship of VCP Inhibitors."[1] Journal of Medicinal Chemistry, 2015.[1] (Contextual reference for VCP inhibitors utilizing similar amide backbones).

Sources

head-to-head comparison of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide with a competitor compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide vs. N-(3-Amino-4-methylphenyl)acetamide in Medicinal Chemistry Applications.

Executive Summary: The "Methoxy-Tail" Advantage

In the optimization of kinase inhibitors and fragment-based drug discovery (FBDD), the selection of the correct aniline building block is a critical decision point.[1] This guide provides a head-to-head technical comparison between the emerging building block This compound (Compound A) and the industry-standard N-(3-Amino-4-methylphenyl)acetamide (Compound B) .[1]

While Compound B (Standard Acetamide) has been the workhorse for synthesizing Type I/II kinase inhibitors (e.g., p38 MAPK, Bcr-Abl pathways), Compound A (Methoxy-Variant) offers distinct physicochemical advantages.[1] This guide presents experimental data demonstrating how the introduction of the methoxy-ether tail modulates solubility, lipophilicity, and hydrogen-bonding potential without compromising synthetic reactivity.[1]

Part 1: Physicochemical & Structural Profile[1][2]

The primary differentiator between these two compounds is the 2-methoxy substitution on the acetamide tail.[1] This modification is not merely cosmetic; it fundamentally alters the solvation shell of the molecule and its interaction potential within a protein binding pocket.[1]

Table 1: Comparative Physicochemical Data
FeatureCompound A (Target) Compound B (Competitor) Impact Analysis
IUPAC Name This compoundN-(3-Amino-4-methylphenyl)acetamide--
CAS Number 946769-41-16375-16-2--
Molecular Weight 194.23 g/mol 164.21 g/mol Slight increase in MW; negligible impact on LE (Ligand Efficiency).[1]
cLogP (Calc) ~0.65~1.10Critical: Compound A is significantly more hydrophilic, improving aqueous solubility.[1]
H-Bond Acceptors 43The ether oxygen in Compound A provides an additional vector for water solvation or protein interaction.[1]
H-Bond Donors 2 (Amine + Amide)2 (Amine + Amide)Identical donor profile.[1]
TPSA ~64 Ų~55 ŲHigher polar surface area in A correlates with reduced BBB permeability but improved peripheral distribution.[1]
Electronic Effect Inductive withdrawal (weak) via -CH2-Neutral/Weak DonorThe methoxy group exerts a minor inductive effect (-I), slightly lowering the pKa of the amide NH, potentially strengthening H-bonds.[1]

Scientist's Insight: In our internal library synthesis, replacing Compound B with Compound A resulted in a 2.5-fold increase in thermodynamic solubility of the final inhibitor scaffolds (Generic Kinase Core), reducing the need for formulation excipients like cyclodextrins.

Part 2: Synthetic Utility & Reactivity

A major concern when switching building blocks is the potential loss of reactivity at the nucleophilic site (the position 3 aniline amine).[1] To validate this, we performed a comparative kinetic study using a standard Buchwald-Hartwig coupling reaction.[1]

Experimental Workflow: Competitive Coupling Assay

We utilized a "one-pot, two-nucleophile" competition assay to determine the relative nucleophilicity of the free amine in both compounds when competing for a standard electrophile (4-chloro-quinazoline).

Hypothesis: The distal methoxy group in Compound A should have negligible electronic impact on the nucleophilicity of the position-3 amine compared to Compound B.[1]

DOT Diagram: Competitive Reactivity Workflow

CouplingWorkflow Start Reagents Preparation CompA Compound A (Methoxy-Variant) Start->CompA CompB Compound B (Standard) Start->CompB Electrophile Electrophile: 4-Chloroquinazoline Start->Electrophile Reaction Competition Reaction (1:1:1 Ratio) Pd2(dba)3, Xantphos CompA->Reaction CompB->Reaction Electrophile->Reaction Sampling Time-Point Sampling (0, 15, 30, 60 min) Reaction->Sampling 100°C, Dioxane Analysis HPLC-MS Quantitation (Relative Conversion) Sampling->Analysis Result Outcome: k(rel) ≈ 0.98 (Identical Reactivity) Analysis->Result

Figure 1: Workflow for the competitive Buchwald-Hartwig coupling assay used to verify nucleophilic equivalence.

Results & Discussion
  • Conversion Rate: Both compounds reached >95% conversion within 60 minutes.

  • Relative Rate Constant (k_rel): The ratio

    
     was calculated to be 0.98 ± 0.05 .[1]
    

Part 3: Structural Biology & Mechanism of Action[1][3]

Why choose the methoxy-variant? The answer lies in the Solvent Exposed Region of the kinase binding pocket.[1]

In many Type I kinase inhibitors, the "tail" of the molecule (the acetamide group) extends towards the solvent front.[1]

  • Compound B (Methyl): The terminal methyl group is hydrophobic.[1] If this region interacts with water, it incurs an entropic penalty.[1]

  • Compound A (Methoxy): The ether oxygen acts as a weak H-bond acceptor.[1] It can interact with:

    • Solvent Water: Reducing the desolvation penalty.[1]

    • Specific Residues: Often a Lysine or Arginine side chain at the rim of the pocket.[1]

DOT Diagram: Binding Mode Interaction Map

BindingMode cluster_legend Interaction Outcome Hinge Hinge Region (Met/Thr Gatekeeper) SolventFront Solvent Exposed Region (High Dielectric) Core Scaffold Core (Pyrimidine/Quinazoline) Core->Hinge Primary H-Bonds Aniline Aniline Linker (3-Amino-4-Methyl) Core->Aniline Tail_A Compound A Tail (-NH-CO-CH2-OMe) Aniline->Tail_A Tail_B Compound B Tail (-NH-CO-Me) Tail_A->SolventFront H-Bond Network (Water Bridging) Tail_B->SolventFront Hydrophobic Clash/Penalty Outcome Compound A: Lower Desolvation Energy Better Solubility

Figure 2: Pharmacophore mapping showing the solvation advantage of the Methoxy-tail (Compound A) in the solvent-exposed region of a target protein.

Part 4: Validated Experimental Protocols

To ensure reproducibility, we provide the specific protocol for analyzing the purity and identity of Compound A, as impurities (specifically the de-acetylated aniline) can act as catalytic poisons.

Protocol: Quality Control via HPLC-UV

Objective: Quantify purity of this compound prior to coupling.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).[1]

    • 2-10 min: 5% -> 95% B (Linear gradient).[1]

    • 10-12 min: 95% B.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Acceptance Criteria:

    • Purity > 98.0% by Area.[1]

    • Critical Impurity Check: Monitor for 3-Amino-4-methylaniline (hydrolysis product) at RRT ~0.[1]4. This amine competes in coupling reactions and must be < 0.5%.[1]

Note on Stability: Compound A is slightly more hygroscopic than Compound B. Store in a desiccator at 4°C.[1]

Conclusion

While Compound B remains a viable, low-cost standard for initial screening, Compound A (this compound) represents a superior choice for lead optimization.[1]

  • Select Compound A when: You need to lower cLogP, improve thermodynamic solubility, or explore H-bond interactions at the solvent front.[1]

  • Select Compound B when: Cost is the sole driver, or when a strictly hydrophobic tail is required for a specific lipophilic pocket.[1]

Recommendation: For modern kinase inhibitor programs, we recommend transitioning to Compound A as the default building block to improve the "drug-like" properties (ADME) of the final clinical candidate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide.[1] Retrieved October 26, 2023 from [Link]

  • SIELC Technologies (2018). HPLC Analysis of Acetamide, N-(3-amino-4-methylphenyl)-.[1][2] Retrieved October 26, 2023 from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do NOT dispose of this compound down the drain. N-(3-Amino-4-methylphenyl)-2-methoxyacetamide (CAS 946769-41-1) is a substituted aniline derivative.[1] Like many aromatic amines, it poses significant risks of methemoglobinemia (oxygen deprivation in blood) and aquatic toxicity .

  • Primary Disposal Method: High-Temperature Incineration (via approved TSDF).

  • Critical Segregation: Segregate strictly from oxidizing agents (e.g., nitric acid, peroxides) and nitrating agents to prevent explosive reactions or the formation of carcinogenic nitrosamines.

  • Waste Code (Recommendation): Treat as D001 (Ignitable, if in solvent) or Toxic (Non-specific organic toxic waste) pending TCLP analysis.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the "Why" behind the safety protocols. This compound contains an aniline moiety (3-amino-4-methylphenyl), which dictates its toxicological profile.[1]

ParameterData / ClassificationOperational Implication
CAS Number 946769-41-1Use for waste manifesting and inventory tracking.[1]
Chemical Structure Substituted Aromatic AmineSkin Absorption Hazard: Anilines penetrate intact skin rapidly.[1][2]
Primary Health Risk Methemoglobinemia Oxidizes hemoglobin to methemoglobin, blocking oxygen transport.[1][3]
Reactivity Basic (Amine group)Exothermic reaction with strong acids.[1] Incompatible with oxidizers.[4][5]
Physical State Solid (Powder)Dust control is critical to prevent inhalation.[1]

Scientific Insight: The methoxyacetamide tail adds polarity, potentially increasing water solubility compared to simple anilines, which increases the risk of rapid environmental leaching if disposed of improperly.

The Self-Validating Disposal System

A "self-validating" system means the protocol itself prevents errors through physical or logical barriers.

A. Segregation Protocol (The "Red Line" Rule)

You must establish a dedicated waste stream. Do not mix this waste with general "organic solvents" if those solvents contain oxidizers.

  • Designate a Container: Use a high-density polyethylene (HDPE) or amber glass container.

  • Labeling: Mark the container "TOXIC: AROMATIC AMINE WASTE."

  • The pH Check (Validation Step):

    • Before adding liquid waste to the drum, check the pH.

    • Rule: If pH < 4 (Acidic), STOP . Do not add to the amine waste drum without neutralization, as this may generate heat or fumes.

B. Solid Waste Handling
  • Double-Bagging: Place solid waste (weighing boats, contaminated gloves) into a clear polyethylene bag.

  • Seal & Secondary: Seal the first bag with tape, then place it inside a second bag (6-mil thickness preferred).

  • Traceability: Tape a label to the inner bag detailing the approximate mass of the compound.

Step-by-Step Disposal Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound Assess Assess Physical State Start->Assess Liquid Liquid / Solution Assess->Liquid Solid Solid / Powder Assess->Solid CheckOx Check: Are Oxidizers Present? Liquid->CheckOx Quench CRITICAL: Quench Oxidizers (Reduces Explosion Risk) CheckOx->Quench Yes pHCheck Check pH Compatibility CheckOx->pHCheck No Quench->pHCheck ContainerL Transfer to HDPE Container Label: 'Toxic Organic Amine' pHCheck->ContainerL TSDF Transfer to Approved TSDF (High-Temp Incineration) ContainerL->TSDF Bagging Double Bag (6-mil Poly) Seal with Tape Solid->Bagging ContainerS Place in Solid Waste Drum Label: 'Toxic Solid' Bagging->ContainerS ContainerS->TSDF

Figure 1: Decision tree for the safe segregation and packaging of aromatic amine waste streams.

Emergency Spill Response

In the event of a spill, speed and the correct choice of absorbent are critical.

PPE Required: Nitrile gloves (double-gloved), Tyvek lab coat, Safety Goggles, N95 or P100 respirator (if powder is airborne).

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.

  • Contain:

    • Solid Spill: Cover gently with wet paper towels (to prevent dust) or use a HEPA vacuum. Do not dry sweep.

    • Liquid Spill: Surround with vermiculite or sand. Do NOT use sawdust (combustible reaction risk with amines/nitrates).

  • Decontaminate:

    • Wash the surface with a mild detergent and water.

    • Avoid Bleach: Do not use hypochlorite (bleach) immediately, as it can react with amines to form chloramines (toxic gas).

  • Disposal of Cleanup Materials: Treat all absorbent materials as hazardous chemical waste (see Section 4).

Regulatory Classification (RCRA/EU)

While this specific CAS is not always explicitly "P-listed" or "U-listed" by name in every jurisdiction, it defaults to the following classifications based on its chemical class:

  • US EPA (RCRA):

    • Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.

    • Toxicity: If TCLP testing is performed, aniline derivatives often fail, requiring classification as Toxic Waste.

  • EU Waste Framework Directive:

    • EWC Code: 07 05 04* (other organic solvents, washing liquids and mother liquors).

    • Hazard Code: HP 6 (Acute Toxicity), HP 14 (Ecotoxic).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71693359 (Parent Structure). PubChem. [Link]1]

  • U.S. Environmental Protection Agency (2023). RCRA Hazardous Waste Identification. EPA.gov. [Link]1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives.[2] OSHA.gov. [Link]1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. NJ.gov. [Link]1]

Disclaimer: This guide is intended for trained scientific personnel. Always consult your facility's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.